Fmoc-Photo-Linker

Catalog No.
S1498719
CAS No.
162827-98-7
M.F
C28H28N2O8
M. Wt
520.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Photo-Linker

CAS Number

162827-98-7

Product Name

Fmoc-Photo-Linker

IUPAC Name

4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid

Molecular Formula

C28H28N2O8

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32)

InChI Key

JWESTWISAMMBBU-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Fmoc-Photo-Linker is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Photo-Linker basic principles and mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Photolabile Linker at a Glance

The table below summarizes the fundamental chemical and application data for the Fmoc-Photolabile Linker.

Property Description
CAS Number 162827-98-7 [1] [2] [3]
Molecular Formula C₂₈H₂₈N₂O₈ [1] [2] [4]
Molecular Weight 520.53 g/mol [1] [3] [4]
Synonym 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid [2] [3] [4]
Primary Application Solid-phase synthesis of peptide amides [1] [2] [3]
Cleavage Mechanism Photolysis (UV light) [2] [5]
Key Feature Enables cleavage under neutral conditions, compatible with acid- and base-sensitive groups [2]

Principles & Mechanism of Action

The Fmoc-Photolabile Linker is a specialized chemical tool designed for solid-phase peptide synthesis (SPPS), particularly for producing peptide amides [1] [2]. Its core function is to provide a temporary connection between the growing peptide chain and the solid support, which can be broken on demand using light.

  • Dual Protecting Group Strategy: The linker's name reveals its two functional components. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for amines, commonly used as the temporary protecting group in Fmoc-SPPS [6]. The photolabile moiety is based on an o-nitrobenzyl derivative [5]. This part of the molecule is sensitive to light and forms the actual point of cleavage.
  • Mechanism of Photocleavage: Upon irradiation with UV light, the o-nitrobenzyl core of the linker undergoes a chemical rearrangement. This reaction ultimately severs the bond between the linker and the peptide, releasing the final peptide amide from the solid support [2] [5]. A significant advantage of this method is that cleavage proceeds under neutral conditions, avoiding the harsh acids typically used in SPPS. This compatibility makes it ideal for synthesizing peptides containing acid-sensitive modifications or protecting groups [2].

The following diagram illustrates the typical workflow for using the Fmoc-Photolabile Linker in solid-phase peptide synthesis:

workflow Resin Resin A A Resin->A 1. Linker Attachment B B A->B 2. Fmoc Deprotection (Piperidine) C C B->C 3. Peptide Chain Elongration D D C->D 4. Final Deprotection Peptide Peptide D->Peptide 5. UV Cleavage (Neutral Conditions)

Applications & Experimental Protocols

The primary application of this linker is the solid-phase synthesis of C-terminal peptide amides, a common motif in bioactive peptides [1] [2]. Its value is particularly high in advanced research and screening applications where traditional cleavage methods are unsuitable.

  • Spatio-Temporal Control in Bioarrays: Researchers have successfully used this photolabile linker to immobilize peptides on the bottom of a 96-well plate. Upon targeted UV irradiation of specific wells, the peptides were released into the culture medium. This system allowed for a high-throughput cell-toxicity analysis, demonstrating the linker's utility for spatially and temporally controlled release of bioactive molecules in cell-based assays [5].
  • Compatibility with Standard Protocols: The Fmoc-Photolabile Linker is designed for use in standard peptide chemistry reaction conditions. This allows researchers to employ a wide variety of standard Fmoc-amino acids and their protecting groups without needing to develop specialized synthesis protocols [1] [2].
  • Key Consideration on Handling: The photolabile nature of the linker, while its key feature, also demands careful handling. To prevent premature cleavage, it is recommended to store the linker in the dark at 2-8°C [4]. Experiments and cleavage procedures involving the linker should also be conducted with measures to control light exposure until the precise moment of intended cleavage.

Key Considerations for Researchers

  • Advantages: The most significant benefit is orthogonal cleavage. Unlike most linkers that require acidic conditions, photolysis allows for the synthesis of peptides that are sensitive to strong acids. It also enables the creation of protected peptide fragments for use in convergent synthesis strategies.
  • Considerations: Successful application requires access to a UV light source capable of reliably irradiating the reaction vessel or solid support. As with any photochemical reaction, optimization of irradiation time and intensity may be necessary for different setups or peptide sequences to ensure complete cleavage while minimizing side reactions.

References

Photolabile Linkers: Core Concepts and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Photolabile linkers, also known as photocleavable or photoremovable protecting groups (PPGs), are molecules that undergo cleavage upon irradiation with light. This provides a high degree of spatiotemporal control, allowing for the release of synthesized peptides or active drugs without the need for chemical reagents, making the process "traceless" [1]. They are particularly valuable for synthesizing acid-sensitive products, enabling orthogonality in complex synthetic strategies, and for applications in targeted drug delivery [2] [3].

The two most common PPG families are the nitrobenzyl-based groups and carbonyl-based groups (e.g., phenacyl) [1]. Their cleavage mechanisms are as follows:

  • Nitrobenzyl-Based PPGs (Norrish Type II): Absorption of a photon (typically at 300-365 nm) breaks a π-bond in the nitro group, creating a diradical excited state. This is followed by intramolecular hydrogen atom transfer from a benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges and cleaves, releasing the substrate (e.g., a peptide or drug) and yielding a nitrosobenzaldehyde byproduct [1].
  • Carbonyl-Based PPGs (e.g., Phenacyl): These can operate through different mechanisms, including a photo-Favorskii rearrangement for derivatives like p-hydroxyphenacyl (pHP). Upon photoexcitation, the pHP group rearranges, leading to the rapid release of the substrate and the formation of a non-reactive byproduct, p-hydroxyacetophenone [1].

The following diagram illustrates the logical workflow for selecting and applying a photolabile linker in solid-phase synthesis.

G Start Start: Define Synthesis Goal A Evaluate Acid Sensitivity of Target Molecule Start->A B Select Photolabile Linker A->B C Choose Solid Support (Resin) B->C SelectCriteria        Linker Selection Criteria• Wavelength (e.g., 365 nm)• Cleavage Efficiency (Quantum Yield)• Stability to Synthesis Conditions• Byproduct Solubility         D Anchor First Amino Acid or Molecule to Linker C->D E Perform Step-wise Synthesis (e.g., Fmoc-SPPS) D->E F Apply Final Deprotections (if needed) E->F G Cleave from Resin using UV Light F->G H Purify and Analyze Final Product G->H

Decision workflow for photolabile linker-based synthesis.

Comparative Analysis of Photolabile Linkers

The table below summarizes key photolabile linkers and their performance characteristics.

Linker / PPG Name Core Structure Cleavage Wavelength (nm) Quantum Yield (Φ) Key Applications Notes
Hcnb Linker [2] 2-hydroxy-4-carboxy-6-nitrobenzyl Not specified Not specified Solid-phase synthesis of cyclic peptides & C-terminal thioesters A backbone amide linker (BAL); stable to acid, enables on-resin cyclization.
ortho-Nitrobenzyl (ONB) [3] [4] Nitrobenzyl ~365 Varies (0.01 - 0.5+) Peptide synthesis, drug conjugates, surface patterning [2] [3] [4] Most common type; can be modified to improve performance.
6-Nitroveratryl (Nve) [2] Dimethoxy-nitrobenzyl ~365 Higher than basic ONB Model dipeptide release, foundational chemistry [2] Modifications red-shift absorption and increase efficiency.
p-Hydroxyphenacyl (pHP) [1] Carbonyl-based ~300 0.1 - 1.0 (substrate-dependent) Caging biologically active molecules (e.g., neurotransmitters) Fast release (ns); clean byproducts via Photo-Favorskii rearrangement.
Coumarin-based [5] Coumarin derivative 400 - 500 Up to 0.45 Optochemical biology, caged secondary messengers Can be modified for single or two-photon excitation; red-shifted light.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclic Peptide Using the Hcnb Backbone Amide Linker [2]

This protocol uses the Hcnb linker on an aminomethyl TG resin to synthesize a head-to-tail cyclic peptide, avoiding solubility issues and epimerization common in solution-phase cyclization.

  • Resin Preparation: The Hcnb linker is first attached to an aminomethylpolystyrene (e.g., TG) resin. The linker's carboxylic acid is activated and coupled to the resin's free amines.
  • First Amino Acid Loading: The C-terminal amino acid of the target peptide is loaded onto the Hcnb-linker. Its carboxyl group is temporarily protected (e.g., as a methyl ester) while the α-amino group is protected with Boc. After deprotection of the α-amino group, the backbone nitrogen is anchored to the linker.
  • Peptide Elongation: Standard solid-phase peptide synthesis (SPPS) protocols (e.g., Fmoc or Boc chemistry) are used to elongate the peptide chain from the now-free N-terminus. The C-terminus remains attached via the backbone amide, allowing for a free carboxylate at the end of synthesis.
  • On-Resin Cyclization: After full linear peptide assembly and global deprotection of side chains (the linker is acid-stable), head-to-tail cyclization is performed on the resin. The free N-terminus and C-terminus are coupled using standard peptide coupling reagents.
  • Photocleavage and Work-up: The resin is washed and dried. The cyclic peptide is released from the resin by irradiation with long-wave UV light (e.g., 365 nm) in an inert solvent. The solvent is removed, and the crude cyclic peptide is purified by HPLC.
Protocol 2: Patterning Bioactive Molecules Using a Nitrobenzyl Linker [4]

This methodology describes surface patterning and photorelease, useful for creating dynamic cell culture environments or protein arrays.

  • Linker Synthesis: A heterobifunctional nitrobenzyl linker featuring an NHS-ester on one end and an alkyne on the other is synthesized or obtained commercially.
  • Conjugation to Bioactive Molecule: The linker is reacted with an amine-containing bioactive molecule (e.g., the cell adhesion peptide cRGD or NTA-amine) via its NHS-ester to form a stable amide bond, creating, for example, "cRGD-NO2".
  • Surface Functionalization: A glass surface is coated with a passivating layer of poly(ethylene glycol) (PEG) bearing terminal azide groups (PEG-azide). The alkyne-functionalized conjugate (cRGD-NO2) is attached to this azide-coated surface via a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" reaction).
  • Photopatterning and Release: The functionalized surface is irradiated through a photomask with a defined pattern (e.g., circles, lines) using a 365 nm UV light source. This cleaves the nitrobenzyl linker in the illuminated areas, releasing the bioactive molecule and creating a patterned surface. The extent of release can be tuned by controlling the exposure time.

Key Considerations for Research Applications

  • Advantages and Limitations: The primary advantage is traceless, reagent-free cleavage with superb spatiotemporal control [1]. The main limitations include the potential phototoxicity of UV light to cells (especially < 365 nm) and its low tissue penetration depth, which can restrict in vivo applications [3]. The byproducts of some linkers (e.g., nitrosobenzaldehydes from ONB) may also be reactive or require purification [1].
  • Emerging Trends: Recent developments focus on red-shifting the absorption wavelength of PPGs into the visible and near-infrared (NIR) spectrum. This is achieved through new coumarin designs [5] and the use of BODIPY-based caging groups [5], which reduces phototoxicity and improves tissue penetration. There is also growing application in Antibody-Drug Conjugates (ADCs) as photoactivatable "warheads" for precision cancer therapy [3].

References

o-nitrobenzyl photochemistry in Fmoc-Photo-Linker

Author: Smolecule Technical Support Team. Date: February 2026

Substituent Effects and Linker Performance

The core principle of o-nitrobenzyl photochemistry in linkers is that their cleavage kinetics can be finely tuned through strategic chemical modifications. The following table summarizes key findings from a foundational study on how different substituents affect the rate of photochemical cleavage [1] [2] [3].

Linker ID / Type Key Structural Feature Observed Effect on Cleavage Rate (Compared to baseline linker 4) Performance Notes & Solvent Effects
Phenacyl linker Traditional phenacyl group Slow cleavage in water; no cleavage in organic solvents [1] [2] Limited application scope due to solvent constraints [1] [2].
Linker 4 Standard o-nitrobenzyl Baseline "modest" cleavage rate [1] [2] Serves as a reference point for comparing new designs [1] [2].
Linker 13a Veratryl core (two alkoxy groups on benzene ring) "Dramatic" increase [1] [2] Faster rates in aprotic solvents (e.g., p-dioxane) than in aqueous environments [2].
Linker 13b Veratryl core + additional benzylic methyl group 5-fold increase over 13a [1] [2] One of the fastest linkers in the study; veratryl-based linkers can be 60-90 times faster than linker 4 [2].
Linker 19 Longer carboxylic acid tether (butyric acid vs. acetic) Modest improvement in organic media; slight decrease in water [1] [2] Demonstrates how the anchoring tether length can influence kinetics differently based on solvent [1] [2].
Linker 21 Amide-based cleavable benzylic substituent 3 to 7 times faster than ester-based Linker 19 [1] [2] Highlights the benefit of an amide group over an ester at the cleavable position [1] [2].

Practical Considerations and Recent Applications

For a practicing scientist, the theoretical kinetics must be translated into practical use. Recent publications continue to build upon these foundational principles.

  • Stability and Handling: A major advantage of o-nitrobenzyl linkers is their high chemical stability, allowing for a wide range of synthetic transformations on the solid support before cleavage. They are stable to acids, meaning global deprotections can be performed on-resin, and the by-products can be washed away before the final photolytic release of the product [4] [5].
  • Wavelength and Equipment: Cleavage is typically achieved by irradiation with long-wave UV light at 365 nm [1] [2] [6]. Recent work emphasizes optimizing irradiation efficiency; one 2025 study constructed a high-power 365 nm irradiation device to ensure high labelling yields while maintaining short irradiation times for o-nitrobenzyl alcohol-based crosslinkers [6].
  • Contemporary Use Cases: The applicability of these linkers has expanded beyond traditional peptide synthesis:
    • Solid-Phase Oligosaccharide Synthesis: o-Nitrobenzyl-based linkers are used for their mild cleavage conditions that avoid destructive reactions on sensitive glycan molecules [4].
    • Cyclic Peptides & Peptide Thioesters: A 2025 paper details a new backbone amide linker (BAL) based on the 6-nitroveratryl (Nve) motif for the synthesis of cyclic peptides and C-terminal thioesters, circumventing problems associated with acid cleavage [5].
    • Structural Proteomics: New o-nitrobenzyl alcohol-based, lysine-reactive crosslinkers have been designed for mass spectrometry applications, offering temporal control and high labeling efficiency [6].

A Generalized Workflow for Solid-Phase Synthesis

The following diagram illustrates a common workflow for using a photolabile linker in solid-phase synthesis, integrating the concepts discussed.

Start Start: Resin Functionalization A Linker Coupling Start->A B Load First Building Block (e.g., Fmoc-amino acid) A->B C Fmoc Deprotection B->C D Elongation Cycle (Repeat as needed) C->D D->C  Next Building Block E Optional: On-Resin Modification/ Global Deprotection D->E F Photocleavage (Irradiate at 365 nm) E->F End Final Product in Solution F->End

Generalized workflow for solid-phase synthesis using a photolabile linker.

Important Technical Notes

  • Minimizing Side Reactions: When working with peptides, be aware that certain amino acids like methionine are sensitive to photo-oxidation during prolonged UV exposure. It is crucial to optimize irradiation time to minimize such side reactions [2].
  • Linker Selection: For the fastest cleavage kinetics, prioritize linkers with veratryl-type structures (di-alkoxy substitution) and an amide group at the cleavable position, as indicated by the performance of linkers like 13b and 21 [1] [2].

References

Fmoc-Photo-Linker structure and molecular properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Molecular Identity and Properties

The table below summarizes the fundamental chemical and physical properties of Fmoc-Photo-Linker (CAS 162827-98-7) [1] [2] [3].

Property Value / Description
CAS Number 162827-98-7 [1] [2]
Systematic Name 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid [1] [2]
Molecular Formula C₂₈H₂₈N₂O₈ [1] [2]
Molecular Weight 520.53 g/mol [1] [4]
Appearance White to yellow solid [1] [3]
Melting Point 199-203 °C [1] [3]
Storage 2-8°C [1] [3]

This linker belongs to a class of o-nitrobenzyl-based photolabile linkers [5]. Its key functional feature is a photolabile moiety that cleaves under UV light irradiation, enabling the release of synthesized peptides under neutral conditions [2].

Applications and Experimental Protocols

This compound is primarily used in the solid-phase synthesis of peptide amides [2]. Its main advantage is enabling a final cleavage step that is orthogonal to standard acidic cleavage methods.

The following diagram illustrates a generalized experimental workflow for using a photolabile linker in solid-phase peptide synthesis, which can be adapted for the this compound [6] [5].

G Linker Functionalization Linker Functionalization Load First Fmoc-Amino Acid Load First Fmoc-Amino Acid Linker Functionalization->Load First Fmoc-Amino Acid Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection (Piperidine)->Amino Acid Coupling Cycle Repeated for Chain Elongation Cycle Repeated for Chain Elongation Amino Acid Coupling->Cycle Repeated for Chain Elongation Repeat deprotection/coupling UV Photocleavage UV Photocleavage Free Peptide Amide Free Peptide Amide UV Photocleavage->Free Peptide Amide Photolabile Linker\n(Remains on Support) Photolabile Linker (Remains on Support) UV Photocleavage->Photolabile Linker\n(Remains on Support) Solid Support Solid Support Solid Support->Linker Functionalization Load First Fmoc-Amino Acid->Fmoc Deprotection (Piperidine) Final Deprotection Final Deprotection Cycle Repeated for Chain Elongation->Final Deprotection Final Deprotection->UV Photocleavage

Experimental workflow for photolabile linker in SPPS

Detailed Methodology for Peptide Synthesis and Cleavage

The protocol below is adapted from published procedures for Fmoc-SPPS and photolabile linkers [6] [5].

Materials & Reagents

  • This compound [1]
  • Solid Support: Appropriate resin for functionalization.
  • Coupling Agents: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) or similar [6].
  • Deprotection Reagent: 20% Piperidine in DMF [6].
  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane) [6].
  • UV Light Source: For photocleavage (e.g., a UV lamp at ~360 nm) [5].

Procedure

  • Linker Attachment & First Amino Acid Coupling:

    • The this compound is first coupled to the solid support. Subsequently, the first Fmoc-protected amino acid is coupled to the linker. A typical coupling cycle involves pre-mixing the Fmoc-amino acid (0.1 M in DMF) with HOBt (0.3 M in DMF) and DIC, then applying the mixture to the solid support and incubating at room temperature for several hours [6].
  • Peptide Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 1 hour [6].
    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using the standard coupling method described in Step 1. This deprotection/coupling cycle is repeated to build the desired peptide sequence [6].
  • Final Cleavage via UV Irradiation:

    • After final deprotection, wash the resin thoroughly.
    • Suspend the resin in a neutral, aqueous-compatible buffer.
    • Irradiate with UV light to cleave the final peptide amide from the solid support. One referenced study used up to 60 minutes of irradiation for complete release [5].

Research Applications and Significance

This linker is a key tool in advanced biochemical screening and materials science due to its spatiotemporal control over molecular release.

  • Cell-Based Assays and High-Throughput Screening: The linker allows peptides to be immobilized on surfaces like multi-well plates. Upon UV irradiation, peptides are released in a controlled manner to interact with cells in the same well. This system has been successfully used for cell-toxicity analysis, enabling the study of cytotoxic peptides without pre-mixing and allowing high-throughput, phenotypic drug screening [5].
  • Screening Glycan-Binding Proteins and Kinase Specificity: this compound has been used to create glycan and peptide arrays for profiling biomolecular interactions, including the identification of LPS-specific peptides and the development of high-throughput phosphorylation profiling methods for Ser/Thr kinase specificity [2].
  • Surface Modification and Material Science: The photolabile property allows for precise patterning of surfaces. For example, it has been used to couple 2-methacryloyloxyethyl phosphorylcholine (MPC) to create spatially defined, cell-repellent areas on surfaces for cell micropatterning [2].

Safety and Handling Information

When working with this compound, please observe the following safety precautions [3]:

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
  • Precautions: Wear protective gloves, eye protection, and protective clothing. Use only in a well-ventilated area. Wash hands and skin thoroughly after handling [3].

References

introduction to photolabile linkers for solid-phase synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemistry of Photolabile Linkers

Photolabile linkers are designed to be chemically stable throughout the multi-step synthesis process but rupture efficiently upon photoirradiation. The cleavage mechanism typically involves a light-induced electronic excitation, leading to a rearrangement or bond scission that releases the target molecule [1].

The most established and widely used family of photolabile linkers are the o-nitrobenzyl (o-NB) derivatives [2] [3] [1]. When irradiated, the o-nitrobenzyl group undergoes a mechanism that ultimately breaks the linker-target molecule bond. Recent research focuses on fine-tuning their structure to influence the properties of the released molecule, such as introducing specific modifications at the reducing-end of glycans [2] [4].

Other important linker classes include [5] [1]:

  • Phenacyl-based Linkers: Known for efficient cleavage.
  • Cobalamin (Vitamin B12) Linkers: Attractive for their ability to be activated by longer-wavelength, tissue-penetrating light.
  • 3-Amino-3-(2-nitrophenyl)propionic Acid (ANP): A specific photolabile structure used for preparing C-terminal carboxamides.

Key Types of Photolabile Linkers and Their Applications

Different synthesis goals require linkers with specific cleavage mechanisms and final product functionalities. The table below summarizes the primary types of photolabile linkers and their typical uses.

Linker Type Cleavage Condition Functionality After Cleavage Primary Applications
o-Nitrobenzyloxy ~350 nm UV Light [1] Carboxylic Acid [2] Solid-phase synthesis of oligosaccharides and peptide acids [2] [1]
o-Nitrobenzylamino ~350 nm UV Light [1] Amine / Carboxamide [6] Synthesis of C-terminal peptide amides [6] [1]
Phenacyl ~350 nm UV Light [1] Carboxylic Acid [1] General solid-phase organic synthesis [1]
Cobalamin-based 360-550 nm Visible Light [5] Varies (depends on axial ligand) [5] Drug delivery, light-triggered release in biological systems [5]
Backbone Amide Linker (BAL) UV Light [7] Peptide with free C-terminus [7] Synthesis of cyclic peptides and peptide thioesters [7]

The following workflow illustrates a generalized process for solid-phase synthesis using a photolabile linker, from immobilization to final photocleavage.

start Start: Solid Support (e.g., Resin) step1 Step 1: Immobilization of Photolabile Linker start->step1 step2 Step 2: Substrate Attachment (First Building Block) step1->step2 step3 Step 3: Multi-step Chain Elongation (e.g., Peptide/Glycan Synthesis) step2->step3 step4 Step 4: Photocleavage (Irradiation with UV/Visible Light) step3->step4 product Final Product in Solution step4->product

General workflow for solid-phase synthesis using a photolabile linker, from linker immobilization to final photochemical release.

Quantitative Performance and Comparative Analysis

The efficiency of a photolabile linker is measured by its performance under photolysis. The table below outlines key quantitative metrics for different linker systems, highlighting the influence of the labile bond and environmental conditions.

Linker / System Quantum Yield (Φ) Cleavage Wavelength Key Performance Findings
Cobalamin (with tuned ligand) Up to >40% in water [5] 360 nm [5] Efficiency is highly dependent on the β-axial ligand's properties (size, hydrophobicity, ability to stabilize radicals) and solvent [5].
Cobalamin (large hydrophobic ligand) <15% in water [5] 360 nm [5] Quantum yield can improve twofold in organic solvents like DMF compared to aqueous environments [5].
o-NB Ester Bond Not specified ~350 nm [3] Exhibits significant rates of both photolysis and hydrolysis, which can be a drawback for applications requiring orthogonality [3].
o-NB Carbamate Bond Not specified ~350 nm [3] Demonstrates superior light responsiveness and high resistance to hydrolysis compared to the ester counterpart [3].
Fluorophore-Conjugated Cobalamin Up to 4-fold enhancement [5] 360 nm [5] Substituting with efficient photon-capturing fluorophores significantly enhances photolysis yield under tissue-mimetic conditions [5].

Detailed Experimental Protocols

Protocol 1: Synthesis and Use of o-Nitrobenzylic Photolabile Resins for Oligosaccharides

This protocol details the creation of a photolabile solid support and its application in automated glycan assembly (AGA) [2].

  • Synthesis of o-Nitrobenzylic Linker Derivatives: The procedure begins with the chemical synthesis of three different o-nitrobenzylic derivatives. These are designed to yield glycans with specific modifications at the reducing end after cleavage [2].
  • Immobilization on Solid Support: The synthesized linker derivatives are covalently immobilized onto a commercial Merrifield resin. This creates the functionalized photolabile resin ready for synthesis [2].
  • Loading Determination: The loading level (the amount of linker molecules per unit mass of resin) is quantitatively determined. This is a critical step for calculating stoichiometry in subsequent synthesis steps. A common method involves using Fmoc-derivatization for quantitation [2].
  • Solid-Phase Synthesis: The target molecule (e.g., an oligosaccharide) is built step-by-step on the resin using established AGA techniques.
  • Photocleavage: Upon completion of synthesis, the resin is irradiated with UV light (e.g., ~350 nm). The photocleavage reaction is conducted under mild, neutral conditions to avoid damaging the sensitive glycan product. This releases the final oligosaccharide into solution [2] [4].
Protocol 2: Preparation and Photolysis of Alkyl-Cobalamin Conjugates

This protocol focuses on using cobalamin as a photolabile platform, which is particularly relevant for drug delivery applications [5].

  • Reduction of Cobalamin: Cyanocobalamin is dissolved in methanol with ammonium bromide and reduced using zinc powder. This critical step converts cobalt from the +3 oxidation state to the highly nucleophilic +1 state (forming Cbl(I)) [5].
  • Alkylation (Ligation): The reduced Cbl(I) solution is reacted with an alkyl halide (the drug or molecule to be delivered, attached to a halide). The reaction is performed under low-light conditions and shaken for several hours to form the alkyl-Cbl conjugate [5].
  • Purification: The reaction mixture is centrifuged to remove zinc pellets. The supernatant is purified using reverse-phase chromatography (e.g., C18 column with a water-methanol gradient). Fractions are analyzed by LC-MS, and pure fractions are combined and lyophilized [5].
  • Photolysis Kinetics: The alkyl-Cbl conjugate is dissolved in an aqueous buffer or solvent. The solution is irradiated with a 360 nm LED light source, and the reaction is monitored by UV-Vis spectroscopy. The decay of the alkyl-Cbl conjugate is tracked, often by observing the growth of a new absorption feature at ~352 nm. Kinetics are typically fit to a biexponential function to calculate an average lifetime and rate constant [5].

Strategic Considerations for Linker Selection

Choosing the right photolabile linker is critical for experimental success. Consider the following factors:

  • Wavelength and Biocompatibility: For biological applications or the release of sensitive biomolecules, longer wavelengths (e.g., using cobalamin) are preferable due to reduced energy and better tissue penetration [5].
  • Orthogonality and Stability: The linker must be stable to all reaction conditions used during synthesis. The o-nitrobenzyl carbamate linker demonstrates superior resistance to hydrolysis compared to esters, making it ideal for aqueous environments or long-term storage [3].
  • Final Product Structure: The structure of the linker defines the functional group left on the target molecule after cleavage. o-Nitrobenzyloxy linkers yield carboxylic acids, while o-nitrobenzylamino linkers yield carboxamides [2] [6].
  • Synthetic Goal: Specialized applications require specific linkers. For instance, photolabile backbone amide linkers (BALs) are invaluable for producing peptide thioesters or cyclic peptides, circumventing the need for acid cleavage that could disrupt acid-sensitive moieties [7].

References

Fmoc-Photo-Linker Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Abstract This document provides detailed application notes and protocols for employing a photolabile backbone amide linker (BAL) in Fmoc solid-phase peptide synthesis (SPPS). The presented methodology is tailored for the synthesis of acid-sensitive peptides, head-to-tail cyclic peptides, and peptide thioesters for native chemical ligation. The Hcnb (2-hydroxy-4-carboxy-6-nitrobenzyl) linker [1], identified as highly efficient, allows for on-resin cyclization and C-terminal modification through mild photochemical cleavage (300–360 nm), bypassing the need for strongly acidic conditions and minimizing side reactions.

Introduction and Rationale

The development of photolabile linkers for SPPS addresses a critical need in peptide chemistry: the synthesis of peptides that are incompatible with standard acidic cleavage conditions [1]. Traditional acid-labile linkers (e.g., Wang or Rink Amide) use trifluoroacetic acid (TFA) for global deprotection and peptide release, which can degrade acid-sensitive functionality or modify the peptide sequence.

The photolabile BAL strategy tethers the growing peptide chain via an internal amide nitrogen, freeing both the N- and C-termini for on-resin modification [1]. This is paramount for:

  • Head-to-Tail Cyclization: Improving proteolytic stability and membrane permeability of peptide therapeutics [1].
  • Peptide Thioester Synthesis: Enabling Native Chemical Ligation (NCL) for coupling peptide fragments [1].
  • Acid-Sensitive Peptides: Providing an orthogonal deprotection method that preserves acid-labile protecting groups and peptide integrity.
Core Materials and Reagents

2.1. Photolabile Linkers A survey of photolabile motifs identified the 6-nitroveratryl (Nve) motif as a top performer, leading to the development of the advanced Hcnb linker [1]. The Hcnb linker solves the problem of inefficient acylation of linker-bound amino esters via an O-to-N transacylation mechanism, enabling high-yielding peptide assembly even with sterically hindered amino acids [1].

Table 1: Comparison of Evaluated Photolabile Motifs [1]

Photolabile Motif Key Characteristics Efficiency in Model Dipeptide Release
p-Oxyphenacyl (Op) Facile excitation at 300-360 nm [1]. Surveyed for performance [1].
α-Methyl-p-oxyphenacyl (Mop) Facile excitation at 300-360 nm [1]. Surveyed for performance [1].
p-Oxybenzoin (Obz) Facile excitation at 300-360 nm [1]. Surveyed for performance [1].
α,o-Dimethyl phenacyl (Dmp) Facile excitation at 300-360 nm [1]. Surveyed for performance [1].
6-Nitroveratryl (Nve) Facile excitation at 300-360 nm; most efficient in preliminary survey [1]. Highest efficiency [1].
Hcnb (Final Design) Derived from Nve; enables efficient amino acid loading and acylations [1]. High yield in model tripeptide cleavage [1].

2.2. Solid Support and Standard Fmoc-SPPS Reagents

  • Resin: The Hcnb linker is attached to an aminomethyl TG resin [1].
  • Amino Acids: Standard Fmoc-protected amino acids. For histidine, Fmoc-His(Clt)-OH is recommended to minimize acid-sensitive side-chain protection issues [2].
  • Activation Reagents: High-potency reagents like HATU (0.45 M in DMF) with DIPEA as a base are recommended for efficient couplings [3]. DIC/HOBt or DIC/HOAt are also suitable alternatives [4].
  • Fmoc Deprotection: 20% Piperidine in DMF (e.g., 2 × 5-10 minutes) [5] [4].
  • Solvents: Anhydrous DMF, DCM, and others as required for resin swelling and reactions.
Experimental Workflow and Protocol

The following diagram and protocol outline the complete synthesis process, from linker loading to final photolytic cleavage.

G Diagram 1: Fmoc-Photolinker SPPS Workflow for Cyclic Peptides & Thioesters cluster_0 Diagram 1: Fmoc-Photolinker SPPS Workflow for Cyclic Peptides & Thioesters A1 A1 A2 A2 B1 B1 B2 B2 C1 C1 C2 C2 D1 D1 D2 D2 E1 E1 Start Start: Hcnb Linker on AM-TG Resin Step1 Load C-terminal Amino Acid Start->Step1 Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Standard Fmoc-SPPS Chain Elongation Step2->Step3 Step4 Global Deprotection (TFA Cocktail) *Optional Step3->Step4 For Acid-Stable Peptides Step5 On-Resin Cyclization Step3->Step5 For Acid-Sensitive Peptides Step7 Nucleophilic Attack (e.g., Thiol) Step3->Step7 For Thioester Synthesis Step4->Step5 Step6 Photocleavage (UV Light, 300-360 nm) Step5->Step6 End1 Cyclic Peptide Step6->End1 End2 Linear Peptide Thioester Step6->End2 Step7->Step6 Cleave Cyclic Intermediate

3.1. Protocol in Detail

Step 1: Resin Preparation and Swelling

  • Transfer the Hcnb-linked aminomethyl TG resin to a solid-phase reactor [1].
  • Swell the resin in a suitable solvent (e.g., DCM or DMF) for 30-60 minutes to maximize loading and coupling efficiency [5].

Step 2: Loading the First (C-terminal) Amino Acid

  • Critical: The Hcnb linker uses an O-to-N transacylation for loading. The first Fmoc-amino acid is activated and coupled to the hydroxyl group of the linker [1].
  • The activated ester then spontaneously rearranges to anchor the amino acid via a stable amide bond, ready for chain elongation [1].
  • Monitor loading using a quantitative method, such as measuring the Fmoc-piperidine adduct by UV absorbance at 301 nm [4].

Step 3: Standard Fmoc-SPPS Cycle Elongate the peptide chain by repeating the following cycle for each amino acid:

  • Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 × 5 min + 1 × 10 min) to remove the Fmoc group [5] [4]. Wash thoroughly with DMF until the effluent is neutral [4].
  • Coupling: Activate the next Fmoc-amino acid. A recommended high-efficiency condition is:
    • Fmoc-Amino Acid: 4 equiv., 0.5 M in DMF [3].
    • HATU Activator: 3.6 equiv., 0.45 M in DMF [3].
    • DIPEA Base: 1.0 equiv., added directly to the resin-reagent mixture [3].
    • Coupling Time: 1 × 30 minutes [3].
    • Monitor coupling completion with a qualitative test (e.g., Kaiser/ninhydrin) [5].

Step 4: On-Resin Modifications (Pre-Cleavage)

  • Global Deprotection (Optional): For peptides without acid-sensitive groups, treat with a standard TFA cocktail (e.g., TFA/H₂O/TIPS, 90:5:5) for 2 hours [3]. The Hcnb linker is acid-stable, so the peptide remains on the resin [1]. Wash away by-products.
  • Head-to-Tail Cyclization: With both termini free and side-chains deprotected, use standard coupling reagents to form the macrocycle [1].
  • Synthesis of Peptide Thioesters: Before cyclization, the free C-terminus can be activated to form a thioester by coupling with a suitable thiol [1].

Step 5: Photolytic Cleavage

  • Place the resin in a suitable quartz vessel or photochemical reactor.
  • Irradiate with UV light (300-360 nm) in a clean, dry solvent (e.g., ACN or DCM) to cleave the peptide via photoscission of the Hcnb linker [1].
  • Filter the solution to separate the cleaved peptide from the spent resin.
  • Workup: Isolate the peptide by evaporating the solvent or precipitating in cold diethyl ether [3].
Key Advantages and Quantitative Outcomes

The Hcnb photolabile linker methodology has been validated by synthesizing cyclic peptides and peptide thioesters in high overall yield and purity [1]. This approach directly addresses key bottlenecks in automated SPPS for complex targets [3].

Table 2: Key Advantages of the Hcnb Photolabile Linker

Feature Advantage Application Impact
Orthogonal Cleavage UV light cleavage avoids acidic conditions [1]. Enables synthesis of peptides with acid-sensitive modifications.
Backbone Amide Linker (BAL) Frees both N- and C-termini while the peptide is anchored [1]. Directly enables on-resin head-to-tail cyclization and C-terminal derivatization.
Stable to Fmoc SPPS Withstands repetitive piperidine deprotection and standard coupling conditions [1]. Reliable for synthesizing long peptide sequences.
Efficient Acylation O-to-N transacylation allows high-yielding loading of hindered amino acids [1]. Reduces risk of truncated sequences and improves overall yield.
On-Resin Global Deprotection Acid-stable linker allows TFA deprotection and washing before photolysis [1]. Delivers a cleaner final product after photocleavage.
Troubleshooting and Best Practices
  • Minimizing Diketopiperazine (DKP) Formation: During loading of the second amino acid, the dipeptide is prone to DKP formation. The Hcnb linker's design and the use of optimized protocols help suppress this side reaction [1].
  • Ensuring Complete Photocleavage: Use a photochemical reactor with appropriate light intensity and wavelength control. Ensure the resin is well-suspended and the solvent is UV-transparent.
  • Handling Acid-Sensitive Residues: When using trityl-based resins for photolabile linker attachment or for C-terminal acids, note that loading C-terminal Cys, His, Gly, or Pro is prone to side-reactions (racemization, DKP); trityl-based resins are strongly recommended for these cases [2].

Conclusion

The integration of the Hcnb photolabile backbone amide linker into Fmoc-SPPS provides a powerful and versatile method for synthesizing complex peptide architectures that are inaccessible through traditional acid-labile strategies. This protocol enables the automated, high-purity production of cyclic peptides and peptide thioesters, unlocking new possibilities in peptide drug development and chemical biology [3] [1].

References

synthesis of peptide amides using Fmoc-Photo-Linker

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Photolabile Linker Overview

The Fmoc-Photolabile Linker, with the chemical name 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is designed for the solid-phase synthesis of peptide amides [1] [2]. Its core function is to anchor the growing peptide chain to the solid support and release the final product upon irradiation with UV light, a process known as photocleavage [3] [4].

This photolytic cleavage proceeds under neutral conditions, which stands in contrast to traditional acid-labile linkers that require strong acids like trifluoroacetic acid (TFA) [4]. This key characteristic makes it highly valuable for synthesizing peptides that are sensitive to harsh acidic conditions, allowing for the use of a wide range of standard protecting groups and enabling the cleavage of fully side-chain-protected peptide fragments for further applications like native chemical ligation [4] [2].

Experimental Protocol

The following workflow and detailed protocol outline the solid-phase peptide synthesis steps using the Fmoc-Photolabile Linker.

G cluster_0 Linker and First Amino Acid Attachment cluster_1 Peptide Chain Assembly (Fmoc-SPPS) cluster_2 Final Cleavage and Workup Start Start: Prepare Functionalized Solid Support A1 Couple Fmoc-Photolabile Linker to resin Start->A1 A2 Fmoc Deprotection (20% Piperidine/DMF) A1->A2 A3 Couple First Fmoc-Amino Acid A2->A3 LoopStart Repeat Cycle for Each Amino Acid: A3->LoopStart B1 1. Fmoc Deprotection LoopStart->B1  Loop Back EndSynth Final Fmoc Deprotection LoopStart->EndSynth B2 2. Couple Next Fmoc-Amino Acid B1->B2  Loop Back B2->LoopStart  Loop Back GlobalDeprot Optional: Global Side-Chain Deprotection EndSynth->GlobalDeprot Cleavage Cleavage from Resin (UV Light, ~350 nm) GlobalDeprot->Cleavage End End: Obtain C-Terminal Peptide Amide Cleavage->End

Detailed Step-by-Step Methodology

1. Resin Functionalization and First Amino Acid Coupling

  • Linker Attachment: The Fmoc-Photolabile Linker must first be coupled to an aminomethyl-functionalized solid support (e.g., TG resin). Activation of the linker's carboxylic acid can be achieved using standard coupling reagents like DIC (Diisopropyl Carbodiimide) and 1-HOBt (1-Hydroxybenzotriazole) or 4-DMAP (4-Dimethylaminopyridine) in DMF [5].
  • Fmoc Deprotection: Remove the Fmoc protecting group from the anchored linker by treating the resin with a solution of 20% piperidine in DMF for about 1 hour. This exposes the free amine for the first amino acid coupling [5].
  • First Amino Acid Coupling: Couple the C-terminal (first) Fmoc-protected amino acid to the deprotected amine of the linker using standard Fmoc-SPPS protocols. A typical coupling mixture includes the Fmoc-amino acid (0.1 M), 1-HOBt (0.3 M), and DIC as the activator in DMF, with a reaction time of several hours at room temperature [5].

2. Peptide Chain Elongation

  • Repetitive Deprotection and Coupling: The peptide chain is assembled by repeating the cycle of Fmoc deprotection (with 20% piperidine/DMF) and coupling of subsequent Fmoc-amino acids until the desired sequence is complete [5] [6].
  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection to reveal the free N-terminus of the completed peptide chain [5].

3. Final Cleavage and Workup

  • Optional Global Deprotection: If standard acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) are used, a key advantage of this linker is that you can perform a global deprotection on-resin using TFA-based cocktails without cleaving the peptide from the support. This allows for washing away the deprotection by-products, resulting in a purer final product upon photocleavage [7].
  • Photocleavage: Cleave the finished peptide from the resin by irradiating the solid support with long-wave UV light (300–360 nm). This can be performed in batch or using flow chemistry for better efficiency [7] [4]. The photocleavage reaction releases the target peptide as a C-terminal amide.

Key Applications and Advantages

The Fmoc-Photolabile Linker is particularly suited for advanced peptide synthesis applications where traditional acidic cleavage is problematic.

  • Synthesis of Acid-Sensitive Peptides: It enables the synthesis of peptides containing functionalities that are unstable under strongly acidic conditions [7].
  • Production of Peptide Amides: It is a dedicated tool for generating C-terminal peptide amides, which are commonly found in neuropeptides and peptide therapeutics and confer increased metabolic stability [4] [8].
  • Preparation of Fully Protected Fragments: The orthogonality of the photolabile linker allows for the cleavage of side-chain-protected peptide fragments. These fragments are crucial intermediates in Native Chemical Ligation (NCL) and other convergent synthesis strategies for constructing large proteins or modified peptides [7] [4].
  • Cleaner Final Products: By enabling on-resin deprotection and washing, the protocol minimizes the presence of cleavage-related impurities in the final product [7].

Comparison with Other Methods

The table below compares the Fmoc-Photolabile Linker with two other common methods for synthesizing peptide amides.

Feature Fmoc-Photolabile Linker Sieber Amide Resin Rink Amide Resin
Cleavage Mechanism Photolytic (UV Light) [4] Mildly Acidic (1-3% TFA) [8] Strongly Acidic (≥95% TFA) [8]
Cleavage Conditions Neutral Mildly Acidic Harshly Acidic
Orthogonality High (stable to TFA) [7] Low (cleaved by TFA) Low (cleaved by TFA)
Suitability for Acid-Sensitive Peptides Excellent Good Poor
Typical Use Case Acid-sensitive peptides, protected fragments Peptide amides requiring mild acid cleavage Standard peptide amides

References

photocleavage conditions for Fmoc-Photo-Linker UV light

Author: Smolecule Technical Support Team. Date: February 2026

Photocleavage of Fmoc-Photo-Linker: Application Notes

The This compound (CAS 162827-98-7) is a photolabile linker designed for the solid-phase synthesis of peptide amides [1] [2]. Its key advantage is that cleavage is induced by ultraviolet (UV) light under neutral conditions, providing orthogonality to acid-labile protecting groups and linkers commonly used in standard Fmoc peptide chemistry [3]. This makes it particularly valuable for synthesizing sensitive peptides or for applications requiring a spatially and temporally controlled release of the peptide product, such as in the construction of peptide arrays for cell-based assays [4].

Summary of Photocleavage Conditions

The table below summarizes the core conditions for cleaving the this compound, derived from the application-focused literature.

Parameter Typical Condition Context & Notes
Cleavage Stimulus Ultraviolet (UV) Light [3] [4] -
Reaction Conditions Neutral pH [3] Orthogonal to acid-labile protecting groups.
Reaction Format Batch or Flow Chemistry [3] Flow systems can offer more efficient irradiation [3].
Reported Irradiation Time 60 minutes [4] Used in a cell array format; optimal time may vary with setup.
Resulting Product Peptide Amide [1] The linker is designed for the synthesis of C-terminal carboxamides.

Detailed Experimental Protocols

Here are detailed methodologies for applying the this compound in different experimental contexts.

Protocol 1: Peptide Release from a Cell Array for Toxicity Analysis

This protocol is adapted from a study that used the photo-cleavable linker to release immobilized peptides for cell-toxicity analysis in a 96-well plate format [4].

  • Peptide Immobilization: Synthesize or immobilize your peptide of interest on the bottom of a 96-well plate via the this compound.
  • Cell Seeding: Culture cells directly on the peptide-immobilized plate. The immobilized peptide is bioinactive, allowing cells to grow normally until release.
  • Photo-release: Place the plate under a UV light source. Irradiate the desired wells to release the peptide into the culture medium.
    • Key Parameter: The cited study used an irradiation time of 60 minutes to achieve a final peptide concentration of approximately 10 µM in the well [4].
  • Cell Analysis: Monitor the cytotoxic behavior or other cellular responses to the released peptide using standard viability assays.
Protocol 2: General Photocleavage in Solid-Phase Synthesis

This is a generalized protocol for cleaving the final peptide from the solid support after synthesis.

  • Synthesis Completion: Complete the solid-phase peptide synthesis using standard Fmoc chemistry protocols. The this compound is compatible with various amino acid protecting groups [3] [2].
  • Resin Washing: Wash the resin thoroughly with an appropriate solvent (e.g., DCM, DMF) to remove any residual reagents.
  • Photocleavage:
    • Batch Method: Suspend the resin in a neutral, UV-transparent solvent in a suitable reaction vessel. Place the vessel under a UV lamp and irradiate with stirring for the required time.
    • Flow Method: Pack the resin into a flow cell. Continuously flow a neutral solvent through the resin while it is being irradiated by UV light, enabling efficient cleavage [3].
  • Product Isolation: After irradiation, separate the solvent (containing your cleaved peptide amide) from the spent resin. Concentrate the solution and purify the peptide using standard techniques like lyophilization or HPLC.

The following diagram illustrates the core experimental workflow for using the this compound.

workflow Start Start: this compound on Solid Support SPPS Perform Standard Fmoc-SPPS Start->SPPS Wash Wash Resin SPPS->Wash Cleavage UV Irradiation (Neutral Conditions) Wash->Cleavage Release Peptide Amide Released Cleavage->Release Analysis Analysis & Purification Release->Analysis

Equipment and Reagent Considerations

  • UV Light Source: The specific wavelength and power of the UV source are critical for efficient cleavage but are not detailed in the available results. It is recommended to consult the primary literature for the linker's absorption maximum [5].
  • Solvent Compatibility: The cleavage should be performed in a neutral solvent that is transparent to UV light at the required wavelength to allow for efficient energy transfer.
  • Safety: Standard laboratory safety practices for handling UV light and organic chemicals must be followed. This includes wearing UV-protective eyewear and working in a fume hood where appropriate.

Key Advantages and Troubleshooting

  • Orthogonality: The primary advantage is its cleavage mechanism that does not require acidic conditions, preserving acid-labile side-chain protecting groups or other sensitive functionalities within the peptide [3].
  • Spatiotemporal Control: UV light can be applied with precision, allowing for the patterned release of peptides in microarray formats [4].
  • Troubleshooting: If cleavage efficiency is low, consider optimizing the UV irradiation time, ensuring the solvent is not absorbing the UV light, or verifying the power and wavelength of your UV source.

References

Comprehensive Application Notes and Protocols: Fmoc-Photo-Linker MALDI-TOF MS Kinase Assays for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MALDI-TOF MS in Kinase Activity Assessment

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful analytical technique for studying kinase activity and inhibitor responses in biomedical research. This robust technology enables rapid, high-sensitivity detection of phosphorylated peptides with minimal sample preparation, making it particularly valuable for drug discovery applications and cancer research where kinase dysregulation plays a critical pathological role [1]. The fundamental principle of MALDI-TOF MS involves soft ionization of biomolecules using a matrix that absorbs laser energy, followed by time-of-flight separation based on mass-to-charge ratios ((m/z)), typically in the range of 2-20 kDa which corresponds well with ribosomal and regulatory proteins [1].

The integration of Fmoc-based peptide synthesis with specialized photo-cleavable linkers creates a sophisticated biosensor platform for monitoring intracellular kinase activity. This approach is especially valuable for assessing drug response and resistance mechanisms in live cells, addressing a critical need in personalized cancer treatment [2]. These biosensors can be designed to target specific kinases, such as Abl kinase in chronic myeloid leukemia (CAML), and provide quantitative data on inhibitor efficacy and resistance patterns that develop in patients undergoing long-term therapy [2].

Principles of Fmoc-Photo-Linker Peptide Biosensors

Biosensor Design and Mechanism

This compound peptide biosensors represent an innovative approach for detecting intracellular kinase activity by combining solid-phase peptide synthesis with photo-cleavable elements and mass spectrometric detection. These biosensors typically incorporate several key components:

  • Cell-penetrating sequences (e.g., TAT peptide) to facilitate intracellular delivery
  • Kinase-specific substrate domains containing known phosphorylation motifs
  • Photo-cleavable linkers (e.g., 3-(2-nitrobenzyl)-3-aminopropionic acid) for controlled release
  • Affinity tags (e.g., biotin) for purification and enrichment
  • Fluorescent labels (e.g., AlexaFluor-555) for visualization and tracking [2]

The operational mechanism relies on the differential mass shift that occurs upon phosphorylation, which is readily detectable by MALDI-TOF MS. When the biosensor peptide is introduced into live cells, cellular kinases phosphorylate specific residues within the substrate domain. Following incubation, cells are lysed and the peptides are captured using affinity purification (e.g., streptavidin-coated magnetic beads). Application of UV light (302 nm) cleaves the photo-linker, releasing the substrate portion for MALDI-TOF MS analysis [2]. The appearance of peaks corresponding to phosphorylated peptides directly indicates kinase activity, while the ratio of phosphorylated to non-phosphorylated forms provides quantitative assessment of inhibition by therapeutic compounds.

Fmoc Chemistry in Biosensor Synthesis

Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis provides the foundation for creating these sophisticated biosensor constructs. The Fmoc protecting group is removed using cyclic secondary amines such as piperidine, 4-methylpiperidine, or piperazine, which facilitate efficient deprotection through a two-step mechanism involving removal of the acidic proton at the 9-position of the fluorene ring system followed by β-elimination [3]. The choice of deprotection reagent can influence synthesis efficiency, with recent studies indicating that 4-methylpiperidine and piperazine can effectively replace piperidine while potentially offering advantages in toxicity and handling [3].

Table 1: Comparison of Fmoc Deprotection Reagents for Peptide Biosensor Synthesis

Reagent pKa (25°C) Deprotection Efficiency Advantages Limitations
Piperidine (PP) 11.1 High (~95%) Rapid deprotection, well-established Controlled substance, aspartimide formation
4-Methylpiperidine (4MP) 10.78 High (~92%) Reduced toxicity, efficient with hydrophobic peptides Slightly slower kinetics
Piperazine (PZ) 9.73 Moderate (~85%) Legal accessibility, good for standard sequences Less efficient with arginine-rich sequences

Experimental Protocols

Biosensor Peptide Synthesis Protocol

Materials and Equipment:

  • CLEAR-Amide resin (mixed with glass beads)
  • Fmoc-protected amino acids (including Fmoc-Biocytin and photocleavable residue)
  • Prelude Parallel Peptide Synthesizer or manual synthesis apparatus
  • Deprotection reagents: Piperidine, 4-methylpiperidine, or piperazine (20% in DMF)
  • Coupling reagents: HCTU/NMM (95 mM/200 mM final concentrations)
  • MALDI-TOF/TOF mass spectrometer for quality control

Synthetic Procedure:

  • Resin Preparation: Swell CLEAR-Amide resin (50 μmol scale) in DMF for 30 minutes
  • Fmoc Deprotection: Treat with deprotection reagent (20% in DMF) for 2 × 2 minutes
  • Coupling Cycle: Employ Fmoc-protected amino acids (100 mM) with HCTU/NMM coupling reagents for 10 minutes
  • Special Residues Incorporation:
    • Incorporate Fmoc-photocleavable linker (3-(2-nitrobenzyl)-3-aminopropionic acid) at strategic position
    • Include Fmoc-Biocytin for C-terminal biotinylation
  • Fluorescent Labeling: React purified peptide with AlexaFluor-555-maleimide (in 6M guanidinium-HCl, 100 mM phosphate buffer, pH 6.5) for 30 minutes
  • Purification: Purify using C18 reverse-phase HPLC
  • Quality Control: Verify peptide identity by MALDI-TOF MS and analytical HPLC [2]

Critical Considerations:

  • For peptides containing arginine, ensure deprotection times of at least 10 minutes for complete Fmoc removal
  • Monitor for aspartimide formation, particularly when using piperidine
  • Validate complete fluorescent labeling by mass spectrometry before proceeding to cellular assays
Cellular Kinase Activity Assay Protocol

Materials and Equipment:

  • Cell lines expressing target kinases (e.g., HEK293 FKBP-Abl cells)
  • Biosensor peptide (1-100 μM working concentrations)
  • Kinase inhibitors (e.g., imatinib at 10 μM)
  • PhosphoSafe Extraction Reagent with protease inhibitors
  • Streptavidin-coated MagneSpheres
  • MagnaBot 96-well magnetic capture device
  • MALDI-TOF mass spectrometer with α-cyano-4-hydroxycinnamic acid (CHCA) matrix

Experimental Workflow:

  • Cell Culture and Treatment:

    • Plate cells at density of 2.5 × 10⁶ cells/mL and allow recovery for 48h
    • Induce kinase expression if necessary (e.g., with doxycycline, 2 μM, 18h)
    • Treat with biosensor peptide (1-100 μM) and activator (e.g., AP20187, 10 nM) ± inhibitor in fresh medium
    • Incubate for 4h at 37°C [2]
  • Sample Processing:

    • Collect cells, wash with PBS, and flash freeze in PhosphoSafe Extraction Reagent with protease inhibitors
    • Lyse cells and clarify lysate (100 μg total protein used per assay)
    • UV irradiation (302 nm, 5 min) to cleave biotinylated substrate from the biosensor
    • Capture cleaved peptide using Streptavidin-coated MagneSpheres (15-60 min incubation)
    • Wash beads with 0.1% octylglucoside/PBS (3 × 150 μl) followed by ddH₂O (6 × 150 μl)
    • Elute peptide with MALDI sample buffer (ACN/H₂O/TFA, 75/25/0.1%) [2]
  • MALDI-TOF MS Analysis:

    • Co-spot eluted peptide with CHCA matrix (in ACN/H₂O/TFA, 50/50/0.1%)
    • Analyze using Voyager 4800 MALDI-TOF/TOF in linear positive mode
    • Acquire spectra with 200 laser shots per spot and appropriate mass range (typically 1000-4000 Da)
    • Quantify relative phosphopeptide signal intensity using specialized software [2]

G Start Start Kinase Assay PeptideSynth Synthesize this compound Peptide Biosensor Start->PeptideSynth CellPrep Culture and Plate Cells (2.5×10^6 cells/mL) PeptideSynth->CellPrep Treatment Treat with Biosensor Peptide (1-100 μM) ± Inhibitor CellPrep->Treatment Incubation Incubate 4h at 37°C Treatment->Incubation Collection Collect and Wash Cells Incubation->Collection Lysis Lyse in PhosphoSafe Buffer with Protease Inhibitors Collection->Lysis Cleavage UV Cleavage (302 nm, 5 min) Lysis->Cleavage Capture Affinity Capture with Streptavidin Magnetic Beads Cleavage->Capture Washing Wash Beads (0.1% octylglucoside/PBS → H₂O) Capture->Washing Elution Elute Peptides in MALDI Buffer Washing->Elution MALDIAnalysis MALDI-TOF MS Analysis with CHCA Matrix Elution->MALDIAnalysis DataAnalysis Quantify Phosphorylation by Peak Intensity MALDIAnalysis->DataAnalysis End Assay Complete DataAnalysis->End

Figure 1: Experimental workflow for this compound MALDI-TOF MS kinase activity assay

Multiplexed Kinase Activity Profiling

For comprehensive signaling network analysis, a multiplexed approach can be employed using substrate libraries. This methodology enables simultaneous monitoring of multiple kinase activities within the same biological sample:

  • Substrate Library Design:

    • Select 15-20 naturally derived peptides with known kinase specificity
    • Ensure masses of substrates and products fall above 600 Da to minimize background interference
    • Incorporate diverse phosphorylation motifs for proteases, kinases, and phosphatases [4]
  • Library Application:

    • Prepare substrate mix (10 μM each peptide in 20 mM ammonium bicarbonate/ACN, 9:1)
    • Spray-apply to zinc-fixed tissue sections using automated spraying device (9 cycles)
    • Incubate in humidified chamber at 37°C for 5-120 min [4]
  • MALDI Imaging Mass Spectrometry (IMS):

    • Apply matrix solution (7 g/L HCCA in 50% ACN, 1% TFA) using ImagePrep device
    • Acquire data with mass detection range of m/z 400-2,200, 200 laser shots per spot
    • Use raster width of 50-100 μm for spatial resolution
    • Process spectra with baseline removal and peak alignment algorithms [4]

Table 2: Key Parameters for MALDI-TOF MS Kinase Assay Optimization

Parameter Recommended Conditions Optimization Range Impact on Results
Biosensor Concentration 10-50 μM 1-100 μM Higher concentrations improve signal but may cause cellular toxicity
Incubation Time 4 hours 1-8 hours Longer incubation increases phosphorylation signal
Cell Number 2.5 × 10⁶ cells/mL 1-5 × 10⁶ cells/mL Affects signal intensity and assay reproducibility
FTase Concentration 100 nM - 1 μM 0.1 nM - 10 μM Enzyme-dependent; optimize for specific kinase targets
Matrix Composition CHCA in 50% ACN, 0.1% TFA HCCA for lower MW, SA for higher MW Critical for ionization efficiency and signal quality
Laser Shots 200 per spot 100-500 per spot Affects signal-to-noise ratio and spatial resolution

Applications in Drug Discovery and Development

Kinase Inhibitor Screening and Validation

The this compound MALDI-TOF MS platform provides a robust method for high-throughput screening of kinase inhibitors and validation of compound efficacy. The technology has been successfully applied to:

  • Monitor Abl kinase inhibition by imatinib (Gleevec) in CML models, demonstrating dose-dependent reduction in phosphorylation signals [2]
  • Detect resistance mechanisms through altered phosphorylation patterns in kinase domain mutants
  • Evaluate next-generation inhibitors for overcoming resistance in refractory cancers
  • Assess selectivity profiles by testing compounds against multiple kinase targets simultaneously [2]

The mass spectrometric readout provides direct evidence of compound efficacy at the molecular level, complementing traditional cell viability assays and offering insights into mechanism of action.

Integration with Computational Design Approaches

Recent advances combine experimental MALDI-TOF MS approaches with computational peptide design to create optimized kinase biosensors:

  • Generative Deep Learning: Gated Recurrent Unit-based Variational Autoencoders (GRU-VAE) generate peptide sequences with predicted high binding affinity for specific kinases [5]

  • Structure-Based Optimization: Rosetta FlexPepDock refines peptide-protein interactions and assesses binding energies [5]

  • Molecular Dynamics Validation: MM/GBSA calculations predict binding stability and specificity before experimental testing [5]

This integrated approach has yielded significantly improved peptide inhibitors for β-catenin and NF-κB essential modulator (NEMO), with some designs showing 15-fold enhanced binding affinity compared to parent peptides [5].

G Start Start Integrated Design TargetID Identify Kinase Target and Binding Site Start->TargetID InitialDesign Initial Peptide Design Using GRU-Based VAE TargetID->InitialDesign Rosetta Structure Refinement with Rosetta FlexPepDock InitialDesign->Rosetta MDSim Molecular Dynamics Simulations and MM/GBSA Rosetta->MDSim SelectCandidates Select Top Candidates Based on Binding Scores MDSim->SelectCandidates PeptideSynth Synthesize Peptides Using Fmoc SPPS SelectCandidates->PeptideSynth MALDIAssay Experimental Validation via MALDI-TOF MS Assay PeptideSynth->MALDIAssay DataIntegration Integrate Experimental and Computational Data MALDIAssay->DataIntegration DataIntegration->InitialDesign Iterative Improvement OptimizedBiosensor Optimized Kinase Biosensor DataIntegration->OptimizedBiosensor

Figure 2: Integrated computational and experimental workflow for kinase biosensor development

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Low Phosphorylation Signal:

  • Cause: Inadequate biosensor penetration or suboptimal kinase activity
  • Solution: Verify cell-penetrating sequence functionality; optimize incubation time and peptide concentration; include positive control with kinase activator

High Background Noise:

  • Cause: Non-specific binding during affinity capture or matrix interference
  • Solution: Increase stringency of wash conditions (optimize detergent concentration); include control without photo-cleavage; purify matrix by recrystallization

Poor Mass Spectrometry Resolution:

  • Cause: Sample contamination with salts or detergents
  • Solution: Implement additional water washes after detergent washing; use ZipTips for desalting; optimize matrix:analyte ratio

Incomplete Photo-Cleavage:

  • Cause: Suboptimal UV exposure or aged UV lamp
  • Solution: Calibrate UV intensity; ensure transparent sample containers; replace UV source if output diminished
Data Interpretation Guidelines

Quantification Approach:

  • Calculate phosphorylation ratio as: [Peak intensity phosphorylated form] / [Peak intensity (phosphorylated + non-phosphorylated forms)]
  • Normalize to internal standard when available
  • Include control samples without kinase activation for baseline subtraction

Validation Controls:

  • No peptide control: Assess background phosphorylation from cellular proteins
  • No UV control: Confirm cleavage dependence
  • Kinase-deficient cells: Verify specificity of phosphorylation signal
  • Inhibitor saturation: Establish maximum inhibition baseline

Future Perspectives and Emerging Applications

The ongoing evolution of this compound MALDI-TOF MS kinase assays continues to expand their applications in biomedical research:

Single-Cell Kinase Profiling: Miniaturization of protocols coupled with high-sensitivity mass spectrometers enables kinase activity measurement in individual cells, revealing heterogeneity in signaling responses within populations [4].

Spatial Kinase Activity Mapping: Integration with MALDI imaging mass spectrometry allows correlation of kinase activation patterns with tissue morphology in clinical specimens, potentially enabling personalized medicine approaches in oncology [4].

High-Content Signaling Network Analysis: Expanded substrate libraries covering multiple signaling pathways facilitate systems-level analysis of drug effects on signaling networks rather than individual kinases [4].

Dynamic Monitoring: Development of photo-linkers with varying cleavage properties could enable time-resolved analysis of kinase activity dynamics in live cells.

The continued synergy between solid-phase peptide synthesis methodology, photo-cleavable chemistry, and mass spectrometry technology promises to further enhance the sensitivity, multiplexing capability, and biomedical relevance of these powerful kinase activity assays.

References

Comprehensive Guide to Photocleavable Peptide-Conjugated Magnetic Beads: Preparation and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Photocleavable peptide-conjugated magnetic beads represent an advanced platform that combines the separation capabilities of magnetic beads with the precise release properties of photocleavable linkers. This technology enables researchers to isolate, manipulate, and release biomolecules with exceptional spatial and temporal control through light activation. The integration of photocleavable linkers between the magnetic bead surface and conjugated peptides allows for gentle elution of captured molecules under mild conditions, preserving their structural integrity and biological activity. These systems have found diverse applications across multiple fields including kinase activity profiling, diagnostic assays, and cell-surface interaction studies [1] [2].

The core principle relies on photocleavable molecules, typically o-nitrobenzyl derivatives, which undergo cleavage upon exposure to specific wavelengths of light (commonly UV light around 365 nm). This cleavage event rapidly releases the conjugated peptide along with any captured molecules within nanoseconds of photoexcitation, providing a clean separation mechanism that avoids harsh elution conditions often required in conventional affinity purification [1].

Principles and Design Considerations

Photocleavage Chemistry

The most commonly employed photocleavable moiety in these systems is the o-nitrobenzyl ether derivative, particularly 4-[4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy)] butanoic acid (Fmoc-aminoethyl photolinker). This linker demonstrates excellent stability under ambient light conditions while undergoing rapid fragmentation via a two-photon photolysis mechanism when exposed to UV irradiation at 365 nm. The cleavage reaction occurs within nanoseconds after photoexcitation, providing precise temporal control over the release process [1].

The photocleavage mechanism involves the excitation of the nitrobenzyl group to a singlet state, followed by intersystem crossing to a triplet state and subsequent hydrogen abstraction. This leads to molecular rearrangement and cleavage of the peptide from the linker, releasing it into solution while leaving the magnetic bead behind for potential reuse [1].

Magnetic Bead Selection

The foundation of these systems relies on superparamagnetic beads with uniform size distribution and functionalized surfaces. Commonly used platforms include:

  • BcMag amine-terminated magnetic beads (1 μm): Consisting of silica-coated iron oxide particles with surface primary amino groups (MNP@NH₂)
  • CSMN Beads-100 (100 nm): Smaller nanoparticles offering higher surface area-to-volume ratio
  • Micromer-M PEG-NH₂ beads: Pre-functionalized with polyethylene glycol spacers for reduced non-specific binding [1] [3] [2]

These magnetic cores provide rapid separation capabilities when exposed to magnetic fields while remaining dispersed in solution when the field is removed, facilitating efficient washing and processing steps.

Spacer Design for Optimal Performance

A critical consideration in constructing effective photocleavable bead systems is the incorporation of appropriate spacer molecules between the bead surface and the photocleavable linker. Research has demonstrated that spacer composition and length significantly impact biomolecule accessibility and binding efficiency:

Table: Spacer Design Considerations

Spacer Type Composition Key Advantages Optimal Applications
Polyglycine (Gly)₅ Simple synthesis, flexibility General purpose applications
PEG-based dPEG₄, dPEG₈, dPEG₁₂ Reduced non-specific binding, enhanced solubility Complex biological samples
Diblock (Gly)₅-PEG₄ Combines flexibility with anti-fouling properties Cell lysates, serum samples

Studies have shown that inserting a diblock spacer consisting of poly(glycine) and poly(ethylene glycol) segments markedly enhances phosphorylation efficiency in kinase assays compared to direct attachment or single-component spacers. The polyglycine segment provides flexibility, while the PEG segment reduces non-specific binding and improves substrate accessibility to enzymes [1].

Experimental Protocols

Surface Modification of Magnetic Beads with Spacer Molecules

Materials:

  • BcMag amine-terminated magnetic beads (1 μm, Bioclone Inc.)
  • Fmoc-Gly-OH (N-α-Fmoc-glycine, Peptides International)
  • N-Fmoc-amido-dPEG₄-acid, N-Fmoc-amido-dPEG₈-acid, N-Fmoc-amido-dPEG₁₂-acid (Quanta Biodesign)
  • HCTU coupling reagent (1-[bis(dimethylamino)methylene]-5-chlorobenzotriazolium-3-oxide hexafluorophosphate)
  • 4-methylmorpholine (NMM, 99.5+%)
  • Piperidine (99%)
  • N,N-dimethylformamide (DMF, anhydrous, 99.8%)

Procedure:

  • Wash BcMag particles (500 μL, 5 mg/mL, equivalent to 0.625 μmol NH₂ groups) sequentially with water and DMF.
  • Resuspend beads in DMF and add Fmoc-Gly-OH (100 μL of 240 mM) and coupling reagent solution (900 μL containing 0.76 M HCTU, 1.60 M NMM in DMF).
  • Rotate the coupling reaction mixture at room temperature for 40 minutes.
  • Separate beads magnetically and wash with DMF three times.
  • Remove Fmoc protection group by treatment with 20% piperidine in DMF for 30 minutes.
  • Wash with DMF three times and repeat coupling/deprotection cycles for additional four cycles to generate MNP@Gly₅-NH₂ beads.
  • For diblock spacers, react MNP@Gly₅-NH₂ beads (300 μL, equivalent to 0.375 μmol free NH₂ groups) with N-Fmoc-amido-dPEG₄-acid (20 μL of 400 mM) in coupling reagent solution (780 μL containing 0.76 M HCTU, 1.60 M NMM in DMF) for 40 minutes.
  • Deprotect with 20% piperidine in DMF for 30 minutes to generate MNP@Gly₅-PEG₄-NH₂ beads [1].
Installation of Photocleavable Linker

Materials:

  • Fmoc-aminoethyl photolinker (4-[4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy)] butanoic acid, ≥96%)
  • HCTU coupling reagent
  • 4-methylmorpholine (NMM)
  • Anhydrous DMF

Procedure:

  • Suspend spacer-modified beads (300 μL, equivalent to 0.375 μmol free NH₂ groups) in DMF.
  • Add Fmoc-aminoethyl photolinker (60 μL of 180 mM in DMF) and coupling reagent solution (540 μL containing 0.76 M HCTU, 1.60 M NMM in DMF).
  • Rotate reaction mixture at room temperature for 40 minutes.
  • Separate beads magnetically and wash with DMF three times.
  • Remove Fmoc group with 20% piperidine in DMF for 30 minutes to generate free amine-terminated photocleavable linker on beads.
  • Wash sequentially with DMF and appropriate buffer for subsequent peptide conjugation [1].
Peptide Conjugation to Photocleavable Linker

Materials:

  • Cysteine-terminated peptide substrate (e.g., CGGGGSGGGKGEAIYAAPFAKKKG for Abltide)
  • N-[p-maleimidophenyl]isocyanate (PMPI)
  • Phosphate buffered saline (PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

Procedure:

  • Activate photocleavable linker-modified beads with heterobifunctional crosslinker PMPI (1 mM in PBS) for 1 hour at room temperature.
  • Wash beads three times with PBS to remove excess crosslinker.
  • Incubate with cysteine-terminated peptide (0.5-1 mM in PBS) for 2-4 hours at room temperature or overnight at 4°C.
  • Separate beads magnetically and wash extensively with PBS to remove unconjugated peptide.
  • Resuspend conjugated beads in storage buffer (typically PBS with 0.1% azide) and store at 4°C until use [1].

The following diagram illustrates the complete preparation workflow for photocleavable peptide-conjugated magnetic beads:

G MB Amine-Terminated Magnetic Beads Spacer Spacer Installation (Polyglycine/PEG) MB->Spacer Fmoc-SPPS PC Photocleavable Linker Coupling Spacer->PC Fmoc-aminoethyl photolinker Peptide Peptide Conjugation via Cysteine-Maleimide PC->Peptide Maleimide activation Final Final Conjugate Peptide->Final Cysteine-terminated peptide

Quality Control and Characterization

Quantification of Peptide Loading

Determine peptide loading capacity by measuring:

  • Sulfhydryl group consumption using Ellman's reagent for cysteine-terminated peptides
  • Amino acid analysis after complete acid hydrolysis of conjugated beads
  • Fluorescent quantification when using fluorescently tagged peptides
  • Photocleavage release followed by HPLC or MS analysis of released peptide

Typical loading capacities range from 50-200 pmol peptide per μg of magnetic beads, depending on bead size and surface area [1] [3].

Functional Validation

Validate bead functionality through:

  • Photocleavage efficiency: Expose to UV light (365 nm) for 10-30 minutes and quantify released peptide
  • Binding capacity: Incubate with target molecules and measure capture efficiency
  • Specificity assessment: Test against non-target molecules to determine non-specific binding

Applications in Kinase Activity and Inhibition Studies

Protein Kinase Assay Protocol

Materials:

  • Photocleavable peptide-conjugated magnetic beads
  • Recombinant kinase (e.g., c-Abl, Upstate)
  • ATP solution
  • Kinase reaction buffer
  • Imatinib mesylate, dasatinib (for inhibition studies)
  • MALDI-TOF MS matrix solution

Procedure:

  • Incubate peptide-conjugated beads with recombinant kinase and ATP in appropriate reaction buffer.
  • Rotate mixture at 30°C for 30-60 minutes to allow phosphorylation.
  • Separate beads magnetically and wash thoroughly to remove contaminants.
  • Resuspend beads in MALDI-compatible buffer and transfer aliquot to MALDI target.
  • Irradiate with UV light (365 nm) for 10-15 minutes to release peptides.
  • Immediately add MALDI matrix solution and analyze by MALDI-TOF MS.
  • Quantify phosphorylation by comparing peak intensities for phosphorylated vs. non-phosphorylated peptides [1].
Kinase Inhibitor Screening

The photocleavable bead platform enables efficient determination of inhibitor IC₅₀ values:

Table: Representative IC₅₀ Values for Bcr-Abl Kinase Inhibitors

Inhibitor Target Reported IC₅₀ Assay Format
Imatinib c-Abl ~200 nM Purified kinase
Imatinib Bcr-Abl in K562 cells Consistent with literature Cell extract
Dasatinib c-Abl ~1 nM Purified kinase

The simple, label-free, MALDI-based protein kinase assay using photocleavable peptide-conjugated magnetic beads can be readily adapted for multiplexed analysis of multiple peptide substrates and alternative post-translational modifications, providing a valuable tool for drug discovery and clinical testing [1].

Alternative Conjugation Strategies

Peptide-Oligonucleotide Conjugate Approach

For applications requiring higher specificity in complex samples, a hybrid capture system using peptide-oligonucleotide conjugates can be employed:

  • Prepare photocleavable peptide-oligonucleotide conjugates using a novel bifunctional cross-linker (Sulfo-PL-SMCC)
  • Perform solution-phase kinase reactions with peptide-oligonucleotide conjugates
  • Capture conjugates by annealing to complementary oligonucleotides tethered to magnetic beads
  • Wash away contaminants and photorelease for MALDI-TOF MS analysis

This approach combines advantages of both solution-phase and solid-phase assays, offering enhanced specificity while maintaining the benefits of homogenous reaction kinetics [4].

Direct Peptide Synthesis on Magnetic Beads

As demonstrated for skin sensitization assessment (C-SPRA-MB), peptides can be directly synthesized on magnetic beads using Fmoc chemistry:

  • Couple Fmoc-npp-OH (photocleavable linker) to micromer-M PEG-NH₂ beads
  • Continue standard Fmoc solid-phase peptide synthesis
  • Acetylate N-terminus after final deprotection
  • Remove side-chain protecting groups to generate ready-to-use photocleavable peptide-conjugated beads [3]

Troubleshooting Guide

Table: Common Issues and Solutions

Problem Potential Cause Solution
Low peptide loading Incomplete activation Increase crosslinker concentration or reaction time
High non-specific binding Inadequate spacer Incorporate PEG-containing spacers
Incomplete photocleavage Insufficient UV exposure Optimize UV intensity and duration
Poor kinase activity Steric hindrance Extend spacer length or use diblock spacers
Bead aggregation Surface hydrophobicity Include surfactants in storage buffer

Conclusion

Photocleavable peptide-conjugated magnetic beads provide a versatile platform for diverse applications in molecular interaction studies, drug discovery, and diagnostic assays. The key advantages include spatiotemporal control over release, compatibility with mass spectrometry analysis, preservation of biological activity through gentle elution, and potential for multiplexed analyses. By following the detailed protocols outlined in this document, researchers can implement this powerful technology to address challenging questions in biomolecular interaction analysis and high-throughput screening.

References

Fmoc-Photo-Linker flow chemistry photocleavage optimization

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Photo-Linker: An Overview

This compound (CAS 162827-98-7) is a specialized reagent used in solid-phase synthesis, primarily for the production of C-terminal peptide amides [1] [2]. Its key advantage is the ability to be cleaved under neutral conditions using UV light, providing orthogonality to standard acidic cleavage conditions and protecting groups used in Fmoc-based peptide synthesis [1] [2].

The general workflow for its use, from immobilization to release, can be summarized as follows:

G Start Start: Solid-Phase Synthesis with this compound A Peptide Chain Elongation (Standard Fmoc Chemistry) Start->A B Final Product Cleavage A->B C1 Traditional Acidic Cleavage B->C1 C2 Photocleavage with UV Light (Neutral Conditions) B->C2 End1 Released Peptide Amide C1->End1 End2 Released Peptide Amide C2->End2

Photocleavage in Flow Chemistry

The transition from batch to flow chemistry for photocleavage offers significant advantages for optimization and scalability.

  • Key Advantages: Flow chemistry provides enhanced irradiation efficiency and more uniform reaction conditions compared to batch systems [1] [3]. This often leads to improved reproducibility and faster cleavage times [2].
  • General Workflow: The process involves pumping a suspension of the peptide-resin bound with the this compound through a tube or reactor that is exposed to UV light [1]. The cleaved peptide is then collected in the effluent. A high-level diagram of a potential flow setup is provided below.

G Reservoir Slurry Reservoir (Peptide-Resin in Solvent) Pump Flow Pump Reservoir->Pump Reactor UV Flow Reactor (e.g., coiled tubing around UV lamp) Pump->Reactor Collector Product Collector (Cleaved Peptide in Effluent) Reactor->Collector Waste Waste (Spent Resin) Reactor->Waste Resin retention (e.g., via in-line filter)

Operational Protocol and Optimization Guide

The following table summarizes the key parameters for photocleavage based on the available information. Note that specific optimized values for variables like UV wavelength and irradiation time in a flow system are not explicitly provided in the search results and would require experimental determination or consultation with more specialized literature.

Parameter Details & General Guidance Specific Values from Search Results
Linker Identity This compound (for peptide amides) [1] CAS 162827-98-7; Formula: C₂₈H₂₈N₂O₈ [1] [4]
UV Light Source Nitrogen UV laser [5] Not specified in the context of flow cleavage protocols.
Wavelength Suitable for o-nitrobenzyl-based linkers [3] Not explicitly stated.
Reaction Medium Compatible with various solvents used in solid-phase synthesis [1] No specific solvent recommendations found.
Irradiation Time Controlled by flow rate and reactor volume [1] Not specified.
Key Advantage Cleavage under neutral conditions [1] [2] Orthogonal to standard protecting groups [1].

Critical Considerations for Method Development

Since the search results lack granular optimization data, here are crucial factors you must experimentally determine for your specific setup:

  • UV Wavelength and Source: You will need to identify the optimal wavelength for your specific this compound. Furthermore, the choice between a laser source [5] and a more common medium-pressure mercury lamp will significantly impact the reactor design and cost.
  • Solvent Compatibility: The solvent must not only swell the resin but also be transparent to the UV wavelength used to avoid energy loss. It should also effectively dissolve the peptide product upon cleavage.
  • Flow Reactor Design: The material of the flow reactor (e.g., glass, quartz) must be UV-transparent. The geometry (e.g., coil length, diameter) and path length will directly influence the irradiation efficiency and must be optimized to balance complete cleavage with reactor volume and pressure.
  • Resin Handling in Flow: A significant engineering challenge is preventing clogging and ensuring the resin suspension flows uniformly. The search results do not detail how the spent resin is separated from the product stream in a continuous flow process, which is a critical aspect of protocol design.

Acknowledged Information Gaps

The search results successfully confirm the application of this compound in flow chemistry photocleavage [1] [2]. However, they lack the specific, quantitative data required for a definitive optimization protocol. The following critical information is missing:

  • Quantified relationships between flow rate, UV intensity, and cleavage yield.
  • Specific recommendations for solvents, UV wavelength, and irradiation time.
  • Detailed diagrams or specifications for constructing a flow reactor tailored to this reaction.
  • Quantitative data on yield and purity comparisons between batch and flow methods.

References

photodegradable hydrogel synthesis with Fmoc-Photo-Linker

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Fmoc-Photolabile Linker

The Fmoc-Photolabile Linker is a specialized chemical tool designed for peptide synthesis. The following table summarizes its key characteristics [1] [2] [3]:

Property Description
CAS Number 162827-98-7
Molecular Formula C₂₈H₂₈N₂O₈
Molecular Weight 520.53 g/mol
Primary Application Solid-phase synthesis of peptide amides.
Cleavage Mechanism Photocleavage under neutral conditions using UV light.
Key Feature Enables the use of various standard amino acid protecting groups (e.g., Fmoc).

Protocol for Photodegradable Hydrogel Synthesis

While the Fmoc-Photo-Linker itself is for peptide synthesis, the general workflow for creating photodegradable hydrogels involves incorporating a similar ortho-nitrobenzyl (o-NB) photolabile moiety into a crosslinker. The following protocol is adapted from established methods in the literature [4] [5] [6].

Synthesis of a Photolabile Peptide Crosslinker
  • Objective: To create a peptide crosslinker containing the photodegradable L-2-nitrophenylalanine (NPA) residue, with terminal cysteines for subsequent crosslinking reactions [4] [5].
  • Materials:
    • Fmoc-Rink Amide MBHA resin
    • Fmoc-protected amino acids: Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-L-2-nitrophenylalanine-OH (Fmoc-NPA)
    • Standard peptide synthesis reagents: HOBt, HBTU, DMF, piperidine, and a cleavage cocktail (e.g., TFA/TIS/water) [4] [5].
  • Method:
    • Perform standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry on a microwave-assisted peptide synthesizer.
    • Assemble the sequence Cys-Gly-NPA-Gly-Cys (CGOGC). Coupling of Fmoc-Cys(Trt)-OH should be done at a lower temperature (50°C) to minimize racemization [5].
    • Cleave the peptide from the resin and deprotect side chains using a TFA-based cleavage cocktail.
    • Purify the crude peptide using reverse-phase HPLC to achieve at least 95% purity and verify the product by mass spectrometry [5].
Preparation of Hydrogel Precursor Solution
  • Objective: To prepare a sterile, cytocompatible solution for hydrogel formation [6].
  • Materials:
    • Poly(ethylene glycol)-tetra-norbornene (PEG4NB, 20 kDa)
    • Synthesized photolabile peptide crosslinker (CGOGC)
    • Eosin Y disodium salt (EY) photoinitiator
    • Triethanolamine (optional) and N-vinylpyrrolidone (optional) are not required for this specific thiol-ene system [5].
    • Phosphate-buffered saline (PBS), pH 7.4.
  • Method:
    • Dissolve PEG4NB macromer and the photolabile peptide crosslinker in PBS at the desired concentration (e.g., 10-20 mM for PEG4NB, with a thiol:ene ratio of 1:1).
    • Add EY photoinitiator to the solution at a final concentration of 0.1-1.0 mM [4] [5].
    • Sterilize the solution by passing it through a 0.22 µm filter, if needed for cell culture.
Visible Light-Mediated Photopolymerization
  • Objective: To form the hydrogel network via a cytocompatible, step-growth thiol-ene "click" reaction [4] [5].
  • Equipment: Halogen cold light lamp or a blue light LED system (wavelengths of 400-700 nm, with peak absorption for EY at ~516 nm).
  • Method:
    • Transfer the precursor solution to a mold or culture dish.
    • Expose the solution to visible light at an intensity of 5-20 mW/cm² for 2-10 minutes.
    • Gelation can be confirmed in real-time using a photo-rheometer to monitor the storage modulus (G'), which typically plateaus within minutes [5].
Photodegradation and Characterization
  • Objective: To spatiotemporally degrade the hydrogel using UV light.
  • Equipment: UV light source (e.g., Omnicure S1000) with a filter for 365 nm light.
  • Method:
    • To characterize bulk degradation, irradiate hydrogels with UV light at ~365 nm and ~10 mW/cm² intensity. Monitor the decrease in storage modulus (G') over time with a rheometer [5] [7].
    • For spatial patterning, use a photomask or a focused laser (e.g., 405 nm) to define regions of degradation. Verify pattern formation using confocal microscopy [6].

The diagram below illustrates the complete experimental workflow.

G Photodegradable Hydrogel Synthesis and Patterning Workflow cluster_synth 1. Synthesis & Preparation cluster_poly 2. Polymerization & Formation cluster_deg 3. Degradation & Patterning Start Start Protocol PeptideSynth Synthesize Photolabile Peptide Crosslinker (CGOGC) Start->PeptideSynth PrepareSolution Prepare Precursor Solution: PEG4NB, Peptide, Eosin Y PeptideSynth->PrepareSolution Polymerize Visible Light Exposure (400-700 nm, 2-10 min) PrepareSolution->Polymerize Visible Light FormedGel Hydrogel Formed (Confirm via Rheometry) Polymerize->FormedGel UVBulk Bulk UV Irradiation (365 nm) FormedGel->UVBulk UV Light UVPattern Patterned UV Exposure (With Photomask/Laser) FormedGel->UVPattern UV Light BulkResult Bulk Degradation (Modulus Decrease) UVBulk->BulkResult PatternResult Spatial Patterning (Confirm via Microscopy) UVPattern->PatternResult

Quantitative Data and Expected Outcomes

The table below summarizes key quantitative parameters from the protocol and expected results based on literature.

Parameter Typical Range / Value Notes / Purpose
PEG4NB Concentration 10 - 20 mM (in precursor) Determines initial polymer network density [5].
Thiol:ene Molar Ratio 1:1 Stoichiometric balance for step-growth polymerization [5].
Eosin Y Concentration 0.1 - 1.0 mM Photoinitiator for visible light gelation [4] [5].
Visible Light Intensity 5 - 20 mW/cm² For gelation; wavelength: 400-700 nm [5].
Gelation Time 2 - 10 minutes Time for storage modulus (G') to plateau [5].
UV Degradation Wavelength 365 nm For cleaving the o-nitrobenzyl moiety [4] [6].
UV Light Intensity ~10 mW/cm² For controlled degradation [5].

Key Considerations for Adaptation

To adapt your research using this compound, consider these critical points from the literature:

  • Orthogonal Wavelengths: A major breakthrough was using a visible-light initiator (Eosin Y) for gelation and UV light for degradation. This orthogonality prevents unintended cleavage during gel formation [4] [5].
  • Choice of Labile Bond: The chemical bond in the photolabile moiety matters. NB-esters can hydrolyze over time, while NB-carbamates offer superior light responsiveness and hydrolytic stability for long-term experiments [7].
  • Cytocompatibility: The thiol-ene photopolymerization system with Eosin Y and the use of cytocompatible UV wavelengths (365-420 nm) allow for cell encapsulation and subsequent manipulation of the 3D cell culture environment [6].

References

Comprehensive Application Notes and Protocols: Synthesis of Caged Compounds Using Photolabile Linkers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caged Compounds and Photolabile Protecting Groups

Caged compounds are biologically active molecules that have been rendered temporarily inactive through covalent modification with a photolabile protecting group (PPG), also known as a "caging group." These specialized molecular tools enable precise spatiotemporal control over biological processes by releasing the active molecule only upon irradiation with light of specific wavelengths [1] [2]. The concept was first introduced in 1978 when Kaplan, Forbush, and Hoffman described a light-activatable ATP analog that could be hydrolyzed by the Na/K-ATPase only after photolysis [3]. Since then, caging technology has expanded to encompass a wide range of biomolecules including neurotransmitters, second messengers, ions, peptides, and even proteins and nucleic acids [1] [4].

The fundamental principle underlying caged compounds is straightforward: a key functional group essential for biological activity is identified and covalently modified with a photolabile moiety, rendering the molecule biologically inert [3]. Upon absorption of light, the photolabile group undergoes cleavage, restoring biological activity with exceptional temporal and spatial precision [1]. This optical control enables researchers to probe complex biological systems in ways that traditional chemical tools cannot match, making caged compounds invaluable for studying dynamic cellular processes such as signal transduction, neural transmission, and cellular motility [2] [3].

The effectiveness of any caged compound depends critically on the properties of its photolabile protecting group. Ideal PPGs should possess several key characteristics: (1) efficient absorption at biologically compatible wavelengths (preferably >400 nm to minimize photodamage), (2) high quantum yield for photorelease (maximizing active molecule release per photon absorbed), (3) biological inertness of both the caged compound and the photoproducts, (4) rapid reaction kinetics (faster than the biological process being studied), and (5) adequate aqueous solubility [4] [3]. Recent advances in PPG development have focused particularly on shifting absorption to longer wavelengths and improving two-photon uncaging efficiency for greater tissue penetration and reduced background phototoxicity [4] [5].

Table 1: Key Photolabile Protecting Group Families and Their Properties

PPG Family Representative Examples Absorption Max (nm) Quantum Yield Key Advantages Common Applications
o-Nitrobenzyl CNB-Glu, DMNB 260-350 0.01-0.3 Well-established, commercial availability Neurotransmitters, second messengers
Coumarin-based DEACM, Bhc, DEAC450 350-450 0.01-0.45 Improved quantum yields, red-shifted absorption Metabolites, peptides, cellular signaling molecules
Benzoin-based 3′,5′-Dimethoxybenzoin 280-350 0.1-0.3 Rapid release kinetics DNA synthesis, solid-phase chemistry
BODIPY-based Various derivatives 500-600 0.01-0.4 Strong red-shifted absorption, high ε Cellular imaging, protein regulation
Quinoline-based BHQ, CHQ, CyHQ 350-450 Varies Tunable properties, two-photon sensitivity Drug delivery, neuronal signaling

Design Principles for Photolabile Linkers

Core Chemical Considerations

The design of effective caged compounds requires careful consideration of several fundamental chemical principles. First and foremost, the caging group must be attached to a critical functional group on the bioactive molecule that is essential for its biological activity [3]. For example, in catecholamines like epinephrine, caging typically targets the amino group, while for glutamate, the carboxylate groups are modified [1] [6]. The linkage must be stable under physiological conditions yet cleave efficiently upon irradiation, requiring careful balancing of thermodynamic stability versus photochemical lability [4].

The photochemical properties of the caging group significantly impact experimental design. The molar extinction coefficient (ε) determines the probability of photon absorption, while the quantum yield (Φ) represents the efficiency with which absorbed photons lead to product release [1]. The product of these two parameters (ε × Φ) gives the overall uncaging efficiency [4]. For biological applications, particularly those involving living cells or tissues, the wavelength dependence of uncaging is crucial. Longer wavelengths (≥400 nm) are generally preferred as they cause less photodamage and penetrate deeper into biological tissues [4] [7]. Recent developments have focused on creating caging groups that absorb in the visible range, such as the coumarin-derived N6TBHP, which can be activated at 455 nm [7].

The chemical nature of the linker between the caging group and the bioactive molecule can significantly influence both the stability and photorelease properties of caged compounds. Traditional caged compounds often feature direct attachment through ester or ether linkages, but recent research demonstrates that incorporation of a carbamate linker can improve performance in certain applications [6]. For example, in caged epinephrine analogs, the inclusion of a carbamate linker between the ortho-nitrobenzyl protecting group and epinephrine significantly reduced the formation of adrenochrome, a toxic byproduct, resulting in cleaner release of active epinephrine [6]. This highlights how strategic linker design can mitigate undesirable side reactions and improve the utility of caged compounds in biological systems.

Bio-orthogonality and Physiological Compatibility

Beyond photochemical considerations, successful caged compound design must address biological compatibility. The caged compound should be neither an agonist nor antagonist when applied to biological preparations at useful concentrations [1]. This requires careful validation of biological inertness before photolysis, as even minor residual activity can compromise experimental results. Additionally, the caged compound and its photoproducts should exhibit minimal cellular toxicity and should not interfere with normal physiological processes [1] [3].

For studies targeting intracellular processes, membrane permeability is a critical factor. Many second messengers (e.g., IP₃, cAMP, ATP, Ca²⁺) are charged molecules that cannot cross the plasma membrane when applied externally [1]. Caging typically masks charged groups, enhancing membrane permeability and allowing intracellular accumulation. Once inside the cell, the caged compound should resist metabolism until the moment of photoactivation. In some cases, designing bio-orthogonal analogs that resist endogenous degradation pathways may be necessary to achieve sustained biological effects [3]. For example, caged cAMP analogs resistant to phosphodiesterase hydrolysis have been developed to enable constitutive pathway activation [3].

The rate of uncaging must be appropriate for the biological process under investigation. Neural transmission requires millisecond or faster release kinetics, while gene transcription studies can tolerate much slower release [1]. Similarly, the spatial precision of uncaging depends on both the optical system and the photochemical properties of the caged compound. Two-photon uncaging provides exceptional three-dimensional confinement but requires caging groups with large two-photon absorption cross-sections [1] [4]. The development of caged compounds optimized for two-photon excitation, such as MNI-Glutamate, has enabled revolutionary experiments in neurobiology where individual synapses can be selectively stimulated in complex tissue preparations [1].

Synthetic Protocols

Protocol 1: Synthesis of Carbamate-Linked Caged Epinephrine

This protocol describes the synthesis of a caged epinephrine analog featuring a carbamate linker that significantly reduces formation of the toxic byproduct adrenochrome during photolysis [6]. The improved safety profile makes this compound particularly valuable for studies of adrenergic signaling in platelets and other sensitive cell types.

Materials:

  • Epinephrine (free base)
  • 2-Nitrobenzyl (4-nitrophenyl) carbonate (intermediate 2')
  • Hydroxybenzotriazole (HOBt)
  • 4Å molecular sieves
  • Anhydrous dimethylformamide (DMF)
  • Anhydrous dichloromethane (DCM)
  • Ethyl acetate (EtOAc), brine
  • Magnesium sulfate (MgSO₄)
  • Silica gel for column chromatography
  • Chloroform, acetonitrile (HPLC grade)

Synthetic Procedure:

Step 1: Synthesis of 2-Nitrobenzyl (4-nitrophenyl) carbonate (2')

  • Dissolve 4-nitrophenyl chloroformate (0.514 g, 2.55 mmol, 1.5 eq) in 10 mL anhydrous THF in a round-bottom flask cooled to 0°C.
  • Add pyridine (0.190 mL, 2.55 mmol, 1.5 eq) dropwise with stirring and continue stirring for 30 minutes maintaining temperature at 0°C.
  • Prepare a separate solution of 2-nitrobenzyl alcohol (0.260 g, 1.7 mmol, 1 eq) in 5 mL anhydrous THF.
  • Add the alcohol solution dropwise to the reaction flask over 10 minutes.
  • Allow the reaction to warm to room temperature and stir overnight (16-18 hours).
  • Monitor reaction completion by TLC (DCM mobile phase).
  • Add 20 mL DCM to dissolve any precipitate.
  • Transfer to a separatory funnel and wash with 1M HCl (2 × 20 mL).
  • Combine organic layers and dry over MgSO₄.
  • Filter and concentrate under reduced pressure.
  • Purify by recrystallization from petroleum ether-EtOAc (1:1, 20 mL).
  • Collect white crystals (yield: 0.429 g, 79%).
  • Confirm structure by ¹H NMR (300 MHz, CDCl₃): δ 5.72 (s, 2H), 7.40 (d, J = 9.1 Hz, 2H), 7.52-7.60 (m, 1H), 7.68-7.74 (m, 2H), 8.18 (d, J = 8.2 Hz, 1H), 8.28 (d, J = 9.1 Hz, 2H) [6].

Step 2: Synthesis of caged epinephrine (2)

  • Activate 4Å molecular sieves (0.125 g) by flame drying under vacuum.
  • In a flame-dried round-bottom flask, combine epinephrine (0.233 g, 1.275 mmol, 1.5 eq), HOBt (0.135 g, 0.85 mmol, 1 eq), and activated molecular sieves in 5 mL anhydrous DMF.
  • Add intermediate 2' (0.270 g, 0.85 mmol, 1 eq) to the reaction mixture.
  • Stir the reaction at room temperature for 16 hours under inert atmosphere.
  • Filter the reaction mixture to remove molecular sieves, washing with 5 mL DMF.
  • Dilute the combined filtrate with 30 mL EtOAc.
  • Transfer to a separatory funnel and wash with brine (3 × 20 mL).
  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography using CHCl₃:CH₃CN gradient elution.
  • Collect the product as a yellow oil (yield: 0.280 g, 91%).
  • Characterize by ¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 3H), 3.29 (dt, J = 14.4, 8.1 Hz, 1H), 3.50 (dd, J = 14.1, 8.1 Hz, 1H), 4.08 (s, 1H), 4.68-4.75 (m, 1H), 5.41 (s, 2H), 6.53-6.68 (m, 2H), 6.77 (s, 1H), 7.27-7.44 (m, 2H), 7.53-7.61 (m, 1H), 7.96-8.01 (m, 1H) [6].

Critical Notes:

  • Perform all operations under anhydrous conditions using flame-dried glassware.
  • The product may exhibit rotamerism in NMR spectra, resulting in two sets of signals.
  • Store the final product at -20°C protected from light.
  • Confirm biological inertness before use by testing on target cells in the dark.
Protocol 2: Synthesis of CNB-Caged Glutamate for Neuroscience Applications

This protocol describes the synthesis of CNB-Glutamate (α-carboxy-ortho-nitrobenzyl caged glutamate), widely used for studying glutamatergic signaling in neural systems [1]. The four-step synthesis produces a caged neurotransmitter with rapid uncaging kinetics (half-time of 25 μs) suitable for activating AMPA receptors with their normal time course.

Materials:

  • L-Glutamic acid
  • 2-Nitrobenzyl bromide
  • Potassium carbonate
  • Di-tert-butyl dicarbonate (Boc₂O)
  • Trifluoroacetic acid (TFA)
  • Anhydrous dimethyl sulfoxide (DMSO)
  • Diethyl ether, ethyl acetate, hexanes
  • Silica gel for column chromatography

Synthetic Procedure:

Step 1: Protection of glutamic acid

  • Dissolve L-glutamic acid in aqueous NaOH solution (1M).
  • Add di-tert-butyl dicarbonate (1.1 eq) slowly with stirring at 0°C.
  • Stir at room temperature for 4 hours.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain Boc-protected glutamate.

Step 2: Caging reaction

  • Dissolve Boc-protected glutamate (1 eq) in anhydrous DMSO.
  • Add potassium carbonate (2.5 eq) and 2-nitrobenzyl bromide (1.2 eq).
  • Stir at room temperature for 6 hours protected from light.
  • Pour into ice water and extract with ethyl acetate (3 × 50 mL).
  • Wash combined organic layers with brine, dry over MgSO₄, and concentrate.

Step 3: Deprotection

  • Dissolve the protected caged glutamate in DCM.
  • Add trifluoroacetic acid (5 eq) dropwise at 0°C.
  • Stir at room temperature for 2 hours.
  • Remove solvent under reduced pressure.
  • Triturate with diethyl ether to obtain the crude product.

Step 4: Purification

  • Purify by silica gel column chromatography using appropriate solvent system.
  • Fractions containing product are combined and concentrated.
  • Characterize by ¹H NMR and mass spectrometry.
  • The final CNB-Glu must be meticulously purified to remove even trace amounts of free glutamate, which can be toxic to acutely isolated brain slices [1].

Critical Notes:

  • CNB-Glu is not sensitive to two-photon uncaging; for two-photon applications, use MNI-Glutamate instead.
  • Commercial sources of CNB-Glu are available if synthetic facilities are limited.
  • For biological applications, prepare stock solutions in appropriate buffers and confirm pH adjustment to physiological range.

The following diagram illustrates the key decision points in the experimental workflow for developing and applying caged compounds:

workflow Start Define Biological Application A Select Bioactive Molecule Start->A B Identify Critical Functional Group A->B C Choose Appropriate PPG B->C D Synthesize Caged Compound C->D E Purify & Characterize D->E F Validate Biological Inertness E->F G Test Photorelease Efficiency F->G H Apply to Biological System G->H End Data Analysis & Interpretation H->End

Characterization and Analysis Methods

Photouncaging Efficiency Measurements

Quantifying photorelease efficiency is essential for validating caged compound performance. The uncaging quantum yield (Φᵤ) represents the number of molecules released per photon absorbed and is a critical parameter for experimental design [1]. The following protocol describes how to determine this parameter using UV-Vis spectroscopy.

Materials:

  • Caged compound solution in appropriate buffer (typically PBS, pH 7.4)
  • UV-Vis spectrophotometer with temperature control
  • Light source with calibrated intensity (LEDs recommended for specific wavelengths)
  • Chemical actinometer for calibration (e.g., potassium ferrioxalate)
  • Cuvettes with known path length

Procedure:

  • Prepare a solution of the caged compound at a concentration where the absorbance at the irradiation wavelength is between 0.1 and 1.0 (optimal range for accurate measurements).
  • Record the full UV-Vis spectrum (250-600 nm) as a baseline.
  • Irradiate the sample for a measured time interval with light of known intensity at the desired wavelength.
  • Record UV-Vis spectra between irradiation sessions to monitor changes in absorption.
  • Continue until no further changes are observed (complete photolysis).
  • Quantify the amount of released chromophore or the decrease in caged compound absorption.
  • Calculate the quantum yield using the formula: Φᵤ = (moles of product released) / (einsteins of light absorbed) where einsteins absorbed = (I₀ × t × (1 - 10⁻Å)) / Nₐ with I₀ = incident photon flux, t = irradiation time, A = absorbance at irradiation wavelength, and Nₐ = Avogadro's number [1].

For caged epinephrine compounds, compare the formation of adrenochrome (detectable at 490 nm) between traditional and carbamate-linked caging strategies [6]. The carbamate-linked version should show significantly reduced adrenochrome formation.

Two-photon uncaging cross-section (δᵤ) is another important parameter for applications requiring high spatial resolution in scattering tissues. This is typically measured using a two-photon microscope with a mode-locked laser and requires comparison with reference compounds of known two-photon cross-section [1] [4]. The probability of two-photon excitation varies quadratically with the incident flux density and depends on several variables according to the relationship: n ∝ δ〈P〉²τpfp²(NA²/2hcλ)² where δ is the two-photon cross section, P the incident power, τ the pulse-width, ƒ the repetition rate of the laser light, λ the wavelength of excitation light, and NA the numerical aperture of the microscope objective [1].

Analytical Methods for Byproduct Identification

Comprehensive analysis of photolysis byproducts is essential for validating caged compound safety and efficacy. The following methods are recommended for characterizing photoreaction products and identifying potentially toxic byproducts.

UV-Vis Spectroscopy Monitoring:

  • Prepare caged compound solution in physiological buffer (e.g., PBS, pH 7.4) with minimal organic cosolvent (≤1% DMSO).
  • Record reference spectrum before irradiation.
  • Irradiate with appropriate light source (e.g., 350 nm LED at 1 W/cm² for o-nitrobenzyl derivatives).
  • Record spectra at regular intervals during photolysis.
  • Monitor for characteristic absorption bands of byproducts:
    • Adrenochrome: 490 nm (for catecholamine derivatives) [6]
    • Nitrosobyproducts: 300-400 nm (for o-nitrobenzyl PPGs)
  • Continue irradiation until no further spectral changes occur.

HPLC Analysis:

  • Use reverse-phase C18 column with appropriate dimensions (e.g., 4.6 × 150 mm).
  • Employ gradient elution with water-acetonitrile or water-methanol containing 0.1% formic acid.
  • Monitor at multiple wavelengths to detect all components.
  • Compare retention times of starting material, released active compound, and byproducts.
  • Use LC-MS for definitive identification of unknown byproducts.

NMR Spectroscopy:

  • Perform photolysis directly in NMR tube when possible.
  • Use deuterated buffers for physiological relevance.
  • Acquire ¹H NMR spectra before and after complete photolysis.
  • Identify byproducts through chemical shift comparisons with authentic standards.
  • For the caged epinephrine system, compare ¹H NMR spectra of traditional vs. carbamate-linked compounds to verify reduced adrenochrome formation [6].

Table 2: Analytical Techniques for Caged Compound Characterization

Technique Key Applications Critical Parameters Data Interpretation
UV-Vis Spectroscopy Quantum yield determination, reaction kinetics, byproduct detection Molar extinction coefficient, absorbance changes at λₘₐₓ Calculate quantum yield, monitor byproduct formation kinetics
HPLC Purity assessment, separation of photoproducts, stability studies Retention times, peak area integration, photodiode array detection Quantify release efficiency, identify side products
LC-MS Structural identification of byproducts, confirmation of molecular weights Mass accuracy, fragmentation patterns, high-resolution capability Identify unexpected photoproducts, confirm desired structure
NMR Spectroscopy Structural verification, quantification of release, byproduct identification Chemical shifts, coupling constants, integration ratios Verify complete caging, quantify release efficiency, identify isomers

Biological Application Protocols

Platelet Activation Assay Using Caged Epinephrine

This protocol demonstrates the application of caged epinephrine to study adrenergic signaling in platelet activation, showcasing the spatiotemporal control enabled by photouncaging techniques [6].

Materials:

  • Washed human platelets in physiological buffer
  • Caged epinephrine (carbamate-linked preferred)
  • Light source (365 nm LED, 0.5-1 W/cm²)
  • Platelet aggregometer or flow cytometer
  • Antibodies for activation markers (P-selectin, activated GPIIb-IIIa)
  • Appropriate negative and positive controls (buffer alone, free epinephrine)

Procedure:

  • Prepare platelet suspension at 2-3 × 10⁸ platelets/mL in physiological buffer.
  • Incubate with caged epinephrine (10-100 µM final concentration) for 5 minutes at 37°C in the dark.
  • Divide into aliquots for different experimental conditions:
    • Dark control (no illumination)
    • UV illumination only (no caged compound)
    • Caged compound + UV illumination
    • Free epinephrine positive control
  • Illuminate samples with 365 nm LED for predetermined time (typically 10-60 seconds).
  • Immediately analyze platelet activation:
    • For aggregometry: monitor light transmission for 5-10 minutes post-illumination
    • For flow cytometry: fix platelets and stain with fluorescent antibodies against P-selectin or activated GPIIb-IIIa
  • Quantify activation relative to controls.
  • Include dose-response experiments by varying illumination time or caged compound concentration.

Expected Results:

  • Minimal activation in dark controls demonstrates biological inertness of caged compound
  • UV illumination alone should not activate platelets
  • Caged epinephrine + UV should produce significant, dose-dependent platelet activation
  • Carbamate-linked caged epinephrine should show cleaner activation without inhibition from adrenochrome byproducts [6]

Critical Notes:

  • Perform all manipulations with caged compound under minimal light conditions.
  • Optimize light dose to achieve submaximal activation for most sensitive detection.
  • Include appropriate pharmacological inhibitors to confirm adrenergic receptor specificity.
  • For spatial control, use focused light to activate platelets in specific regions when combined with microscopy.
Neuronal Stimulation Using Caged Glutamate

This protocol describes using caged glutamate for precise neuronal stimulation in brain slices, enabling mapping of synaptic connectivity and studying glutamatergic signaling with high spatiotemporal resolution [1].

Materials:

  • Acute brain slices (hippocampus, cortex, etc.)
  • Caged glutamate (CNB-Glu or MNI-Glu for two-photon applications)
  • Artificial cerebrospinal fluid (aCSF)
  • Patch clamp setup for electrophysiology or calcium imaging system
  • UV light source (for one-photon uncaging) or mode-locked Ti:Sapphire laser (for two-photon)
  • Microscope with appropriate optics

Procedure:

  • Prepare acute brain slices (300-400 µm thickness) using standard protocols.
  • Maintain slices in oxygenated aCSF at room temperature.
  • Transfer to recording chamber and superfuse with oxygenated aCSF at 2-4 mL/min.
  • Add caged glutamate to the superfusate (0.5-2 mM) or apply locally via pressure injection.
  • Select target cells for recording (whole-cell patch clamp or calcium imaging).
  • For one-photon uncaging:
    • Use brief UV flashes (1-100 ms) from LED or laser source
    • Control spot size with aperture or lens selection
  • For two-photon uncaging:
    • Use mode-locked laser tuned to appropriate wavelength (720-740 nm for MNI-Glu)
    • Focus laser spot on targeted spines or dendrites
    • Use scan mirrors for rapid positioning between multiple sites
  • Record postsynaptic responses (electrical or optical).
  • Map synaptic inputs by systematically uncaging at different positions.

Expected Results:

  • CNB-Glu uncaging should activate AMPA receptors with rapid kinetics (rise time ~0.5 ms) [1]
  • MNI-Glu should enable highly localized uncaging volumes (<1 fL) with two-photon excitation [1]
  • Spatial mapping should reveal synaptic input patterns on individual neurons
  • Controlled stimulation should mimic physiological synaptic activation

Critical Notes:

  • Purify caged glutamate meticulously to remove trace free glutamate.
  • Control for direct effects of UV light on neuronal function.
  • For two-photon uncaging, optimize laser power to balance efficient release against photodamage.
  • Use receptor antagonists to confirm specificity of responses.

The following diagram illustrates the photouncaging mechanism and biological application pathway:

mechanism A Caged Compound (Bioinert) B Light Absorption (S0 → S1) A->B C Intersystem Crossing (S1 → T1) B->C Processes Competitive Processes: • Fluorescence • TICT • PET • Collisional Quenching B->Processes Competing pathways D Bond Cleavage C->D E Active Molecule Released D->E Byproduct Photoproduct (Bioinert) D->Byproduct Photoproduct F Receptor Activation E->F G Cellular Response F->G Photon Photon (λ = specific wavelength) Photon->B

Troubleshooting and Optimization Guide

Even with carefully designed caged compounds and protocols, researchers may encounter challenges in synthesis or application. The following table addresses common issues and provides solutions based on current literature and practical experience.

Table 3: Troubleshooting Guide for Caged Compound Applications

Problem Potential Causes Solutions Preventive Measures
Background activity of caged compound Incomplete caging, contamination with active compound, decomposition during storage Repurify compound, verify by HPLC, test biological activity in dark Meticulous purification, proper storage conditions (-20°C, dark, desiccated)
Poor uncaging efficiency Low quantum yield, incorrect wavelength, insufficient light intensity Verify light source wavelength match, increase light intensity, consider different PPG Characterize photochemical properties before biological use, select PPG with high ε × Φ product
Cellular toxicity Phototoxicity from UV light, toxic photoproducts, solvent effects Use longer wavelength PPG, reduce illumination, optimize solvent concentration Screen for toxicity in dark, use visible-light activatable PPGs, minimize DMSO (<0.5%)
Insufficient spatial resolution Diffusion of released compound, large uncaging volume Use faster-releasing PPG, reduce uncaging time, employ two-photon excitation Select PPG with rapid kinetics (e.g., CNB for μs release), optimize two-photon parameters
Rapid compound degradation Hydrolytic instability, glutathione reactivity, metabolic breakdown Modify PPG for increased stability, use fresh compound preparations Design PPG resistant to hydrolysis (e.g., N6TBHP with GSH stability [7])
Inconsistent biological responses Variable compound delivery, light intensity fluctuations, biological heterogeneity Standardize application protocols, calibrate light sources, increase sample size Include internal controls in each experiment, use calibrated light delivery systems

Advanced Optimization Strategies:

For applications requiring particularly challenging experimental conditions, consider these advanced strategies:

Wavelength Orthogonality: When studying multiple signaling pathways simultaneously, use caged compounds with non-overlapping absorption spectra. For example, combine DEAC450-caged compounds (λₐᵦₛ = 450 nm) with CDNI-caged GABA (λₐᵦₛ = 350 nm) for independent activation of excitatory and inhibitory signaling [4]. This enables sophisticated experimental designs where different pathways can be manipulated independently with light of different wavelengths.

Two-photon Optimization: For deep tissue applications, select caged compounds with large two-photon absorption cross-sections (δ). The coumarin-based caging group 7a has a δ of 26 GM at 730 nm, significantly higher than traditional MNI-Glu [4]. When using two-photon uncaging, remember that the probability of excitation varies with the square of laser power, so small increases in power can dramatically improve efficiency, but must be balanced against increased photodamage risk.

Byproduct Management: When working with oxidation-prone compounds like epinephrine, select caging strategies that minimize toxic byproducts. The carbamate-linked caged epinephrine demonstrates how linker engineering can reduce formation of adrenochrome by 80% compared to traditional caging approaches [6]. Always include controls to identify potential confounding effects of photoproducts.

Conclusion

The development and application of caged compounds with optimized photolabile linkers represents a powerful methodology for precise manipulation of biological systems. The protocols outlined in this document provide researchers with practical tools for synthesizing, characterizing, and implementing these sophisticated chemical tools. Key advances in the field include the development of visible-light activatable PPGs, carbamate linkers that reduce toxic byproducts, and compounds optimized for two-photon uncaging with exceptional spatial resolution [6] [4] [7].

As caged compound technology continues to evolve, we anticipate increased emphasis on biological compatibility, orthogonal uncaging systems, and clinical translation for photopharmacological applications. By following the detailed protocols and troubleshooting guidance provided here, researchers can overcome common challenges and harness the full potential of caged compounds to address complex biological questions with unprecedented spatiotemporal precision.

References

high-throughput peptide array synthesis Fmoc-Photo-Linker

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Photolabile Linker: An Overview

The Fmoc-Photolabile Linker (CAS 162827-98-7) is a specialized chemical tool for solid-phase peptide synthesis (SPPS). Its primary function is to enable the release of the final peptide from the solid support through photochemical cleavage, offering a unique dimension of orthogonality in synthetic strategies [1] [2].

  • Mechanism: It is cleaved by exposure to UV light under neutral conditions, leaving acid-labile side-chain protecting groups intact [2]. This is particularly valuable for synthesizing peptide amides and for applications involving acid-sensitive functionality [3] [2].
  • Compatibility: It is designed for use with standard Fmoc-chemistry reaction conditions, allowing for the use of a wide range of amino acid protecting groups [1] [4].

High-Throughput Peptide Array Synthesis Platforms

High-throughput peptide synthesis for microarrays relies on precise, miniaturized dispensing technologies. The following table compares two advanced printing techniques identified in the search results.

Feature Micro Impact (MI) Printing [5] Microfluidic Pneumatic Printing [5]
Technology Principle Dot matrix printer pins squeeze a PDMS cartridge to generate droplets [5]. Pneumatic pressure is used to eject droplets [5].
Spot Size ~80 μm [5] Information not specified in search results.
Loading/Dead Volume 0.54 μL / <0.05 μL [5] Information not specified in search results.
Multiplexibility 5 channels per cartridge [5] Information not specified in search results.
Cartridge Cost Low (disposable PDMS) [5] Information not specified in search results.
Reported Coupling Efficiency High (verified by protein sequencing) [5] Good (repeatability >90%) [5]

Application Note: Synthesis of a Combinatorial Tetrapeptide Microarray

The following detailed protocol is adapted from a study that successfully synthesized a 625-member tetrapeptide library for screening cell-binding ligands [5].

1. Solid Support Preparation

  • Substrate: An amine-functionalized polyethylene glycol (PEG) microdisc array is fabricated on a glass slide.
  • Advantages: This support offers low nonspecific binding, high peptide-loading capacity, and flexibility in patterning compared to plain glass [5].
  • Specifications: The study used microdiscs of 200 μm diameter, 5 μm height, and with an amine loading of 0.24 mmol/g [5].

2. MI-Printing Synthesis Workflow The synthesis follows standard Fmoc-SPPS cycles, with the MI printer automating the dispensing of amino acids. The workflow for coupling a single amino acid is as follows:

G Start Start Cycle (Deprotected Peptide) A Print Fmoc-AA (20 min) Start->A B Coupling Reaction (60 min) A->B C Wash Step B->C D Fmoc Deprotection (10 min) C->D E Wash Step D->E End Cycle Complete (Ready for next AA) E->End

  • Cycle Details:
    • Printing: Fmoc-amino acids are dispensed into individual wells on the array using the MI printer.
    • Coupling: The reaction time is optimized at 60 minutes.
    • Deprotection: Fmoc removal is achieved with a standard deprotection reagent (e.g., 20% piperidine in DMF) for 10 minutes.
    • Total Time per Cycle: Approximately 2 hours, including printing, reaction, and washing steps [5].

3. Library Design and Screening Example

  • Library: A tetrapeptide library with the structure UPA-X₁X₂X₃X₄, where X₁-X₄ were chosen from five amino acids (Leu, Asp, Pro, Ala, Arg), creating 625 permutations [5].
  • Application: The synthesized array was incubated with Jurkat cells (which express α4β1 integrin) to identify binding sequences. Cell attachment was quantified based on the area of the microdisc covered. Positive hits were further validated through competitive screening with a known high-affinity antagonist [5].

Protocol: Employing the Fmoc-Photolabile Linker

The search results confirm the utility of photolabile linkers for novel synthesis strategies, particularly for producing cyclic peptides and C-terminal modified peptides like thioesters [3].

G P1 Load First Amino Acid onto Photolabile Linker P2 Standard Fmoc-SPPS Peptide Chain Elongation P1->P2 P3 Optional: On-Resin Cyclization or Modification P2->P3 P4 Global Deprotection and Washing (Acidic) P3->P4 P5 Photocleavage (UV Light, Neutral Conditions) P4->P5

Key Advantages of This Pathway:

  • Orthogonal Cleavage: Photocleavage occurs under neutral conditions, which is completely orthogonal to acidic deprotection. This allows you to perform a final global deprotection and wash away all acidic by-products while the peptide remains on the resin. The pure peptide is released only upon UV irradiation [3].
  • Synthetic Flexibility: This approach is ideal for synthesizing head-to-tail cyclic peptides, as it liberates both the N- and C-termini for on-resin cyclization after full chain elongation. It is also a straightforward method for generating peptide thioesters for native chemical ligation [3].

Future Perspectives and Automated Platforms

The field of peptide synthesis is moving towards fully integrated and programmable automation. A 2025 publication in Nature Communications describes a universal automated platform that combines SPPS with a Chemical Processing Unit (Chemputer) [6]. This system uses the Chemical Description Language (χDL) to digitally encode and execute every step of peptide synthesis, including resin swelling, peptide assembly, cleavage, and precipitation, achieving high crude purities (>79%) for challenging sequences. While this study did not use a photolabile linker, its modular architecture highlights a trend towards platforms where specialized linkers and valuable post-assembly modifications (like cyclization and click chemistry) could be seamlessly integrated into a single, uninterrupted automated protocol [6].

References

Application Notes and Protocols: Spatiotemporal Control of Peptide Release Using Fmoc-Photo-Linker

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Spatiotemporal control over peptide activity is a powerful capability for biological research and therapeutic development, enabling precise manipulation of cellular processes with minimal off-target effects. Photocaged peptides, where peptide activity is blocked by a photolabile group and restored upon light exposure, provide an excellent method for achieving this control. The Fmoc-Photo linker, formally known as 4-{4-[1-(9-fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, serves a dual purpose in solid-phase peptide synthesis (SPPS) both as a synthetic handle and, when repurposed, as an effective C-terminal photocage [1]. This document provides detailed application notes and experimental protocols for utilizing this linker to achieve precise spatiotemporal control over peptide function.

Table: Key Characteristics of the Fmoc-Photo-Linker

Property Specification
Chemical Name 4-{4-[1-(9-fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid
Primary Role in SPPS Photocleavable linker for resin release
Repurposed Role C-terminal photocage for peptides
Absorption Spectrum UV-visible light (370–405 nm) [1]
Cleavage Product Native peptide with C-terminal amide
Compatibility Standard Fmoc-SPPS cycles

Linker Properties and Mechanism of Action

The this compound is an o-nitrobenzyl derivative that undergoes a photoscissile reaction when irradiated with UV-visible light (370–405 nm) [1]. Its key innovation lies in its application as a C-terminal modifying group for peptides. Installation at the C-terminus sterically hinders the peptide's interaction with its cognate receptors. Upon illumination, the linker undergoes an irreversible cleavage reaction, releasing the native, fully functional peptide [1]. This strategy is particularly effective for peptides like Orexin-B (OXB), whose receptor binding is critically dependent on an intact C-terminal amide [1].

Experimental Protocols

Synthesis of Photocaged Peptides Using this compound

This protocol describes the synthesis of a photocaged peptide using a "double linker" strategy on an automated fast-flow peptide synthesizer (AFPS) [1].

  • Objective: To synthesize a C-terminally photocaged peptide (e.g., photo-OXB).

  • Materials:

    • Novabiochem Rink-amide resin
    • This compound
    • Standard Fmoc-protected amino acids
    • Standard SPPS reagents
  • Procedure:

    • Manual Coupling of Photo-Linker: Manually couple the this compound to the Rink-amide resin.
    • Fmoc Deprotection: Perform a standard Fmoc deprotection step to remove the Fmoc group from the coupled linker.
    • Peptide Chain Assembly: Commence standard automated Fmoc-SPPS cycles to build the desired peptide sequence from the C- to N-terminus.
    • Cleavage and Deprotection: Upon completion of synthesis, cleave the peptide from the resin using a standard acidic cleavage cocktail (e.g., 95% Trifluoroacetic acid). This step removes side-chain protecting groups and releases the final photocaged peptide from the resin via the Rink linker.
    • Purification and Analysis: Purify the crude product via HPLC and confirm its identity and purity (>95%) using mass spectrometry [1].
Functional Validation and Uncaging Assay

This protocol validates the bioactivity of the synthesized photocaged peptide and its native counterpart after uncaging, using a genetically encoded orexin biosensor (OxLight1) as an example [1].

  • Objective: To confirm the inactivity of the photocaged peptide and successful restoration of function upon light exposure.

  • Materials:

    • Cells expressing OxLight1 or a relevant biosensor/receptor
    • Photocaged peptide (e.g., photo-OXB)
    • Native peptide (e.g., OXB) as positive control
    • LED light source (370–405 nm, 0.64 mW/mm²)
  • Procedure:

    • Dark Condition Baseline: Bath apply the photocaged peptide to the cells in the dark. Monitor the biosensor response (e.g., fluorescence). Expected result: No significant sensor activation [1].
    • Uncaging Illumination: Illuminate the field of view with 370–405 nm light for a controlled duration (e.g., 1-5 minutes).
    • Post-Illumination Activity: Monitor the biosensor response immediately after illumination. Expected result: A robust and rapid increase in sensor fluorescence, indicating release of the active native peptide and subsequent receptor activation [1].
    • Control Experiment: Apply the native peptide to cells to compare the response kinetics and amplitude with the uncaged product.

Table: Uncaging and Functional Validation Results for Photo-OXB

Experimental Condition Biosensor (OxLight1) Response Interpretation
Photo-OXB (Dark) No activation Photocage effectively blocks receptor binding
Photo-OXB (Post-Illumination) Robust activation Successful uncaging releases native OXB
Native OXB (Control) Robust activation Benchmark for full bioactivity
Spatiotemporal Release in a Biological Model

This protocol describes the use of photocaged peptides to control neuronal activity in an ex vivo brain slice preparation [1].

  • Objective: To achieve spatially and temporally precise activation of orexin signaling in medium spiny neurons of the Nucleus Accumbens.

  • Materials:

    • Acute brain slice
    • Artificial Cerebrospinal Fluid (aCSF)
    • Photo-OXB solution
    • Patch-clamp or imaging setup
    • Focused LED light source (370–405 nm)
  • Procedure:

    • Preparation: Transfer a healthy acute brain slice to a recording chamber perfused with oxygenated aCSF.
    • Application: Add photo-OXB to the perfusate or bath apply it.
    • Targeted Uncaging: Select a region of interest (e.g., a single neuron or a small cluster) and illuminate it with brief pulses (e.g., 1-30 seconds) of 370–405 nm light.
    • Response Measurement: Record electrophysiological (e.g., changes in membrane potential) or optical (e.g., calcium indicator fluorescence) activity from the targeted neuron.
    • Spatial Control: To demonstrate spatial precision, uncage in one region of the slice while monitoring an distant, non-illuminated region as a control. Expected result: Excitatory responses should be localized to the illuminated regions [1].

Applications and Case Studies

The this compound system enables diverse applications:

  • Fundamental Neurobiology: As demonstrated, photo-OXB allows for the precise mapping of orexin receptor signaling and its functional effects on specific neuronal circuits in the brain with high temporal resolution [1].
  • Controlled Cytotoxicity Assays: A related system used a photocleavable linker to immobilize a cell-penetrating peptide (TMR-KLA) on a plate. Spatially defined UV irradiation released the peptide, inducing localized cytotoxicity (~25% lowering of viability), which facilitates high-throughput, patterned cell toxicity screening [2].
  • Materials Science: Photoresponsive peptides can be incorporated into self-assembling materials like hydrogels and artificial viral capsids. Light-triggered changes in peptide structure can induce gel-sol transitions or control the encapsulation and release of cargo molecules [3].

The following workflow diagram illustrates the complete process from peptide synthesis to biological application.

Start Start Protocol SPPS Manual Coupling of This compound to Resin Start->SPPS Assembly Automated Fmoc-SPPS Peptide Chain Assembly SPPS->Assembly Cleavage Acidic Cleavage from Resin and Side-Chain Deprotection Assembly->Cleavage Purification HPLC Purification & Mass Spectrometry Analysis Cleavage->Purification Validate Validate Inactivity in Dark Using Biosensor Assay Purification->Validate Uncage Illuminate with 370-405 nm Light Validate->Uncage Measure Measure Restored Bioactivity Uncage->Measure Apply Apply to Biological System (e.g., Brain Slice) Measure->Apply Spatial Spatiotemporally Precise Uncaging and Measurement Apply->Spatial

Synthesis and application workflow for photocaged peptides

Troubleshooting and Optimization

  • Low Uncaging Efficiency: Ensure the light intensity is sufficient (e.g., 0.64 mW/mm² used in reference studies [1]) and that the illumination wavelength matches the absorption peak of the o-nitrobenzyl chromophore.
  • Peptide Inactivity Post-Uncaging: Verify that the C-terminal amide is crucial for the biological activity of your target peptide. Confirm the peptide sequence and purity after synthesis.
  • Background Activity in Dark: If the photocaged peptide shows significant activity before illumination, the cage may not be providing sufficient steric hindrance. Consider the addition of a second, internal photocaged amino acid if structurally permissible.

Future Perspectives

While highly effective, the current reliance on UV-visible light limits tissue penetration depth for in vivo applications. Future developments are focused on shifting photocage absorption into the far-red and near-infrared (NIR) regions [4]. Emerging chromophores like BODIPY-based photocages can be activated with longer wavelengths (up to 732 nm), enabling deeper tissue penetration and reduced phototoxicity, paving the way for in vivo applications of spatiotemporally precise peptide release [4].

References

Fmoc-Photo-Linker cleavage efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about optimizing Fmoc-photo-linker cleavage:

  • What is the main advantage of using a photolabile linker over an acid-labile one? Photolabile linkers, such as the 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) backbone amide linker (BAL), allow for photochemical detachment of the synthesized peptide from the solid support. This avoids problems associated with acid deprotection conditions, making them ideal for acid-sensitive peptides and enabling global deprotection on the resin before a clean, final photolytic release [1].

  • My peptide is not cleaving completely. What could be the issue? Incomplete cleavage is often due to suboptimal irradiation. Ensure you are using the correct long-wave UV radiation (300-360 nm). The efficiency of photochemical release can vary between different photolabile motifs, with the 6-nitroveratryl (Nve) motif being one of the most efficient [1]. Also, confirm that the linker is compatible with your peptide's sequence and that the resin is properly agitated during irradiation.

  • I am observing side reactions during cleavage. How can I prevent them? The development of linkers like Hcnb specifically aims to suppress side reactions. Using a backbone amide linker strategy can help avoid C-terminal epimerization. Furthermore, performing a global deprotection on the resin before photocleavage allows you to wash away the deprotection by-products, resulting in a purer final peptide upon release [1].

  • Can I perform global deprotection while the peptide is still on a photolabile resin? Yes. A key feature of photolabile linkers like the Hcnb BAL is their stability to acids. This allows for global deprotection of side chains using reagents like trifluoroacetic acid (TFA) while the peptide is still anchored to the resin. After deprotection and washing, the pure peptide is released only upon photocleavage [1].

Troubleshooting Guide

The table below summarizes common problems, their potential causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Incomplete Cleavage Incorrect wavelength or insufficient irradiation time Use long-wave UV (300-360 nm); optimize irradiation duration [1].
Low Purity / Side Products Side reactions during acidic steps before cleavage Use acid-stable photolabile linker; perform global deprotection on resin and wash before photocleavage [1].
Difficulty Coupling First Amino Acid Poor reactivity of the linker-bound amino ester Use a linker designed for efficient acylation (e.g., Hcnb linker uses O-to-N transacylation) [1].
Diketopiperazine Formation Cyclization at the dipeptide stage Employ strategies in linker design to avoid/minimize diketopiperazine formation [1].

Experimental Workflow & Protocol

For a clear visual overview, the following diagram illustrates the key stages of solid-phase peptide synthesis using a photolabile linker.

workflow start Start: Resin Swelling a Fmoc Deprotection (20% Piperidine in DMF) start->a b Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) a->b c Repeat Cycle b->c c->b For next AA d Global Side-Chain Deprotection (TFA Cocktail) c->d e Wash Resin d->e f Photocleavage (UV Light 300-360 nm) e->f g Peptide Precipitation & Analysis f->g

Based on current literature, here is a detailed methodology for automated SPPS incorporating a photolabile linker. This protocol is adapted from a fully automated platform that produced peptides with high crude purity [2].

Materials
  • Solid Support: Resin functionalized with a photolabile backbone amide linker (e.g., Hcnb linker on aminomethyl TG resin) [1].
  • Reagents: Fmoc-protected amino acids, HATU (0.45 M in DMF), DIPEA, DMF, Piperidine (20% in DMF), Cleavage Cocktail (e.g., TFA/Water/Triisopropylsilane, 90:5:5 v/v/v for global deprotection) [2], Diethyl ether (chilled to -20°C).
  • Equipment: Solid-phase peptide synthesizer or reaction vessels, UV light source (300-360 nm), Vacuum manifold, Centrifuge, HPLC system with UV detector for analysis.
Step-by-Step Procedure
  • Resin Swelling: Place the photolabile linker-resin in a fritted reaction vessel. Swell the resin by adding an appropriate solvent (e.g., DCM or DMF) and agitate for 15-30 minutes [2].
  • Peptide Elongation (Fmoc-SPPS Cycle):
    • Fmoc Deprotection: Drain the swelling solvent. Add 20% piperidine in DMF (e.g., 2 x 9 mL for 15 minutes total) to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF [2].
    • Amino Acid Coupling: Add a solution of the Fmoc-protected amino acid (e.g., 0.5 M in DMF), coupling reagent HATU (0.45 M in DMF), and the base DIPEA. Agitate the mixture for 30-60 minutes. Drain and wash the resin [2].
    • Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.
  • Global Deprotection: After the final Fmoc deprotection, cleave the side-chain protecting groups by treating the resin-bound peptide with a TFA-based cleavage cocktail (e.g., TFA/H2O/TIPS, 90:5:5) for about 2 hours. This step removes protecting groups but leaves the peptide attached to the photolabile linker [1] [2].
  • Wash Resin: Drain the cleavage cocktail. Wash the resin multiple times with DCM and DMF to remove all deprotection by-products and TFA, leaving a clean, protected peptide on the resin [1].
  • Photocleavage: Irradiate the dried resin with long-wave UV light (300-360 nm) to cleave the finished peptide from the solid support. The required time should be determined experimentally [1].
  • Peptide Precipitation & Analysis:
    • Transfer the cleavage solution containing the peptide to cold diethyl ether (-20°C) to precipitate the crude peptide.
    • Centrifuge the mixture, decant the ether, and wash the pellet with fresh cold ether.
    • Dry the pellet under vacuum and dissolve it in MeCN/H2O for analysis by RP-HPLC and mass spectrometry to determine purity and identity [2].

Key Optimization Parameters

For consistent results, pay close attention to these factors:

  • UV Wavelength and Time: The photolysis efficiency is highly dependent on using the correct wavelength. Always refer to the linker manufacturer's recommendation and be prepared to optimize the irradiation time.
  • Resin Handling: Ensure the resin is adequately agitated during all steps, including photocleavage, to ensure uniform exposure to reagents and light.
  • Scavengers for Acidic Deprotection: When performing global deprotection on-resin, use appropriate scavengers in your TFA cocktail (e.g., TIPS, water) to prevent side reactions with cationic species formed during deprotection [3].

References

optimizing UV wavelength for Fmoc-Photo-Linker cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Photolabile Linkers and Cleavage Conditions

Photocleavable linkers are valuable for their orthogonality to acid- and base-sensitive protecting groups, allowing for controlled release under mild conditions [1]. The core principle involves using specific chromophores that absorb energy from UV light, leading to bond cleavage and release of the synthesized molecule.

The table below summarizes key photolabile motifs and the reported UV wavelengths used for their cleavage.

Photolabile Motif / Group Reported Cleavage Wavelength Application Context
6-Nitroveratryl (Nve) motif UV light (specific wavelength not stated) Solid-phase synthesis of cyclic peptides and C-terminal thioesters [1].
o-Nitrobenzyl derivative 365 nm Photocleavable peptide-conjugated magnetic beads for kinase assays [2].
Photocleavable Protein Interaction Reporter (pcPIR) UV laser light (applied at ESI spray tip) In vivo cross-linking for mass spectrometric analysis [3].

Experimental Workflow for Cleavage Optimization

Since a standard protocol for Fmoc-photo-linker optimization wasn't available, the following workflow diagrams a logical, step-by-step approach to determine the optimal UV cleavage conditions. This method is based on standard practices in photochemistry and peptide chemistry.

start Start: Prepare Resin-Bound This compound step1 1. Aliquot Test Samples start->step1 step2 2. Irradiate Aliquots with Different UV Wavelengths step1->step2 step3 3. Cleave Fmoc Group with Piperidine step2->step3 step4 4. Measure DBF-Piperidine Adduct via UV-Vis step3->step4 step5 5. Analyze Data to Find Wavelength for Max Release step4->step5 end End: Establish Optimal Cleavage Wavelength step5->end

Detailed Methodology:

  • Sample Preparation: Use a small amount (e.g., 5-10 mg) of the resin bound with your this compound. Divide it into several equal aliquots in separate vials suitable for UV irradiation [1].
  • UV Irradiation: Expose each aliquot to a different, narrow-band UV wavelength. Common choices to test include 365 nm, 350 nm, 320 nm, and 305 nm. Ensure consistent irradiation time and power intensity across all samples.
  • Fmoc Deprotection & Quantification: Following UV exposure, cleave the Fmoc group from the liberated compound using a standard solution of 20% piperidine in DMF [4].
  • UV-Vis Measurement: The piperidine will form a adduct with the dibenzofulvene (DBF) released during Fmoc cleavage. Measure the absorbance of this adduct in the supernatant at 301 nm (molar extinction coefficient, ε, is ~7,800 L·mol⁻¹·cm⁻¹) [4].
  • Data Analysis: Plot the absorbance (or the calculated concentration of released product) against the wavelength used. The wavelength that yields the highest absorbance indicates the most efficient cleavage of the photolabile linker.

Key Considerations for Troubleshooting

Here are some specific issues users might encounter, presented in an FAQ format.

Question Issue Description & Troubleshooting Tips

| Low Cleavage Yield | Description: Inefficient release of the target molecule after UV exposure. Troubleshooting: Confirm UV lamp intensity with a light meter. Extend irradiation time. Verify the absorption spectrum of your specific photo-linker if possible, as optimal wavelength can vary [1]. | | Side Reactions | Description: Unwanted modifications to the peptide or compound during or after photocleavage. Troubleshooting: Use longer-wavelength UV (e.g., 365 nm) which is less energetic and may reduce side reactions. Ensure the photolabile linker is stable to your synthesis conditions [1]. Keep piperidine concentration at 20% to scavenge DBF and prevent alkylation side products (+222 Da mass shift) [4]. | | Incomplete Fmoc Removal Post-UV | Description: The Fmoc group remains after the piperidine deprotection step. Troubleshooting: This is likely a linker cleavage issue, not an Fmoc issue. Re-optimize UV cleavage conditions. For standard Fmoc removal, ensure fresh piperidine solution is used and extend treatment time (e.g., 2 × 10 minutes) [4]. |

Critical Best Practices Note

When developing your protocol, remember that the Fmoc group itself is cleaved by base, not by UV light. The role of UV is to sever the link between your molecule and the solid support. The released molecule, still Fmoc-protected, is then typically deprotected in a separate, subsequent step using piperidine [4].

References

Troubleshooting Guide: Improving Fmoc-Photo-Linker SPPS Yield

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and evidence-based solutions to improve your synthesis yield.

Problem Area Specific Issue & Symptoms Probable Cause Recommended Solution & Optimization

| Photocleavage | Low or incomplete peptide release from resin after UV irradiation. | • Inefficient UV light penetration/power. • Photo-quenching or side reactions. • Incompatible resin or linker. | • Optimize UV source: Use long-wave UV (300-360 nm) [1]. Ensure even irradiation. • Validate linker: Use high-efficiency linkers like 6-nitroveratryl (Nve) or 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) [1]. • Use controlled pore glass (CPG) supports for better performance in complex syntheses [2]. | | Peptide Aggregation | Slow coupling/Fmoc deprotection, low crude purity, truncated sequences. | • Hydrophobic interactions causing poor solvation of growing peptide chain. | • Change solvent: Use DMSO/NMP mixtures (e.g., 1:1) for mild deprotection and improved solvation [3]. • Elevate temperature: Perform Fmoc deprotection or coupling at 45°C to disrupt aggregates [3]. • Incorporate backbone amide linker (BAL): Frees N- and C-termini for on-resin cyclization, reducing aggregation [1]. | | Side Reactions | Multiple byproducts, reduced purity, unexpected masses in MS analysis. | • Aspartimide formation from repetitive base treatment. • Racemization during coupling. | • Use additives: Add 0.1 M HOBt to piperidine deprotection solution to suppress aspartimide and DKP formation [3]. • Optimize coupling: Use potent, low-racemization reagents like HATU or acid fluorides [3] [4]. Consider N-silylation with bis(trimethylsilyl)acetamide to prevent premature Fmoc cleavage during slow couplings [3]. | | Linker & Resin Stability | Premature cleavage, linker degradation during synthesis, undesired C-terminal modifications. | • Acidic or basic conditions used in Fmoc/tBu strategy affecting linker stability. | • Leverage acid stability: A key advantage of photolabile linkers is stability under acidic conditions (e.g., TFA for global deprotection), allowing on-resin deprotection and washing before clean photocleavage [1]. |

Experimental Protocols for Key Optimizations

Optimized Fmoc Deprotection to Minimize Side Reactions

This protocol helps prevent aspartimide formation and ensures complete deprotection.

  • Procedure:
    • Prewash: Wash the peptide-resin with DMF (2x).
    • Deprotection: Treat the resin with piperidine/DMF (1:4, v/v). Use 10 mL of reagent per gram of peptide-resin.
      • Perform two treatments: first for 5 minutes, then for 10 minutes.
    • Additive for Sensitive Sequences: To suppress aspartimide formation, use 0.1 M HOBt in piperidine/DMF (1:4) as the deprotection cocktail instead [3].
    • Washing: Wash the resin alternately with DMF and isopropyl alcohol (IPA) until the eluent is neutral to pH paper.
  • Monitoring: The deprotection can be monitored by the yellow color of the dibenzofulvene-piperidine adduct in the effluent [3].
High-Efficiency Coupling for Difficult Sequences

This protocol uses HATU, a potent coupling reagent, to drive difficult couplings to completion.

  • Reagents & Ratios:
    • Fmoc-AA: 4 equivalents (0.5 M in DMF)
    • HATU: 3.6 equivalents (0.45 M in DMF)
    • DIPEA: 1 equivalent (added directly to the reaction vessel)
  • Procedure:
    • After Fmoc deprotection and washing, ensure a positive color test (e.g., Kaiser test) for free amines.
    • Add the Fmoc-amino acid solution to the resin.
    • Add the HATU solution.
    • Add DIPEA and allow the coupling to proceed for 30 minutes with mixing [4].
    • Wash the resin and check for completion of coupling with a color test. Repeat if necessary.

Workflow Diagram: Fmoc-Photo-Linker SPPS

The following diagram illustrates the optimized workflow, highlighting critical control points where the troubleshooting advice is most applicable.

workflow This compound SPPS Workflow cluster_critical Critical Control Points Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Deprotection->Coupling Node1 Aggregation Risk Use DMSO/NMP or heat Deprotection->Node1 Node2 Side-Reaction Risk Use HOBt additive Deprotection->Node2 Repeat Repeat Cycle Until Sequence Complete Coupling->Repeat Kaiser Test Verification GlobalDeprotect Global Side-Chain Deprotection (TFA) Node3 Coupling Failure Risk Use HATU/Acid Fluorides Coupling->Node3 Repeat->GlobalDeprotect Photocleavage UV Photocleavage (300-360 nm) GlobalDeprotect->Photocleavage Node4 Use Acid-Stable Linker GlobalDeprotect->Node4 End End: Crude Peptide Photocleavage->End Node5 Optimize UV Source & Time Photocleavage->Node5

Frequently Asked Questions (FAQs)

Q1: Why is my photocleavage yield low even with a powerful UV lamp? The efficiency of photochemical release depends heavily on the specific chemical structure of the linker. The 6-nitroveratryl (Nve) motif and its derivatives, such as the Hcnb linker, have been systematically surveyed and found to afford efficient photolytic release of peptides [1]. Ensure your linker choice is optimal. Furthermore, using a solid support like controlled pore glass (CPG) can be more effective than traditional polystyrene resins for some applications involving cleavable linkers and multi-fragment assembly [2].

Q2: How can I prevent my peptide from aggregating on the resin when using a photolabile linker? Peptide aggregation is a sequence-dependent phenomenon. Strategies include:

  • Solvent Engineering: Using solvent mixtures like DMSO/NMP (1:1) can improve solvation of the growing peptide chain [3].
  • Elevated Temperature: Performing Fmoc deprotection at 45°C can help disrupt secondary structures that lead to aggregation [3].
  • Backbone Amide Linker (BAL) Strategy: Employing a photolabile BAL allows for the synthesis of cyclic peptides or modified C-termini, which can avoid the aggregation-prone linear sequence altogether [1].

Q3: Can I perform global deprotection with TFA before photocleavage? Yes, this is a significant advantage of photolabile linkers. They are typically stable to acids, allowing you to perform a standard global deprotection with TFA to remove side-chain protecting groups while the peptide is still anchored to the resin. You can then wash the resin thoroughly to remove all deprotection by-products, resulting in a cleaner final product upon subsequent photocleavage [1].

References

Fmoc-Photo-Linker spacer design for better accessibility

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Photolabile Linker: Technical Specifications

The table below summarizes the core technical data for the Fmoc-Photolabile Linker (CAS 162827-98-7) for quick reference [1] [2] [3].

Property Specification
CAS Number 162827-98-7 [1] [2] [3]
Molecular Formula C₂₈H₂₈N₂O₈ [1] [2] [3]
Molecular Weight 520.53 g/mol [1] [3]
Synonym Fmoc-Photo-Linker [2]
Primary Application Solid-phase synthesis of peptide amides [1] [2] [3]
Cleavage Mechanism Photocleavage under UV light (neutral conditions) [2]
Key Advantage Enables the use of various amino acid protecting groups under standard Fmoc-chemistry conditions [1] [2]

Experimental Workflow for Solid-Phase Synthesis

The following diagram outlines a generalized workflow for using the Fmoc-Photolabile Linker in peptide synthesis, integrating concepts from automated and microarray platforms [4] [5].

Start Start: Linker attached to solid support A Fmoc deprotection (20% piperidine/DMF) Start->A B Amino acid coupling (e.g., HATU, DIPEA in DMF) A->B C Repeat cycle for sequence elongation B->C C->B Next AA D Final deprotection and resin washing C->D E UV irradiation (Photocleavage) D->E F Peptide amide release and analysis E->F

Workflow Steps:

  • Linker Loading: The Fmoc-Photolabile Linker is first attached to a solid support, such as a resin bead or within a porous polymer layer in a microarray spot [5].
  • Peptide Elongation: Standard Fmoc-SPPS cycles are performed [4] [2]:
    • Fmoc Deprotection: The Fmoc group is removed using a solution like 20% piperidine in DMF.
    • Amino Acid Coupling: The next Fmoc-amino acid is coupled using activators like HATU (0.45 M in DMF) and a base such as DIPEA. This cycle is repeated to build the desired peptide sequence.
  • Final Processing: After sequence assembly, final deprotection steps may be performed. The resin is thoroughly washed to remove all reagents and by-products [4].
  • Photocleavage: The finished peptide is released from the solid support as a peptide amide by irradiating the resin with UV light under neutral conditions [2]. This light-triggered release allows for precise spatial and temporal control [5].

Key Applications & Advantages

The unique property of photochemical cleavage makes this linker particularly valuable for specific advanced applications:

  • Synthesis of Peptide Amides: This is the primary function of the linker, producing C-terminal peptide amides which are common in biologically active peptides [1] [3].
  • High-Throughput Screening (HTS): The linker is ideal for platforms that combine solid-phase synthesis with immediate biological testing. UV light can be used to release synthesized compounds directly into assay droplets containing live cells, enabling rapid screening [5].
  • Orthogonality in Complex Syntheses: The photolabile linker is stable to acids, allowing for on-resin global deprotection using acidic conditions. Researchers can then wash away the deprotection by-products, leaving a pure peptide attached to the resin, which is released only upon UV exposure [6]. This orthogonality is also crucial for synthesizing cyclic peptides and peptide thioesters used in Native Chemical Ligation [6].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems when working with photolabile linkers.

Problem Possible Cause Solution
Incomplete Photocleavage Insufficient UV energy; poor light penetration. Ensure UV wavelength is optimal for the nitrobenzyl group. Agitate the resin during irradiation or use a flow reactor for better exposure [2].
Low Purity or Yield Premature hydrolysis of the linker; side reactions. For aqueous microenvironments, consider that the carbamate-based linkers offer superior stability against hydrolysis compared to ester-based linkers [7].
Difficulty with Acylation Steric hindrance around the linker. Newer backbone amide linkers (e.g., Hcnb) use O-to-N transacylation for more efficient loading of hindered amino acids [6].

Guidance for Further Experimental Design

  • For Advanced Architectures: If your work involves creating hydrogels or materials for controlled release, note that the chemical nature of the photolabile bond (e.g., carbamate vs. ester) significantly impacts both the photolysis rate and hydrolytic stability in aqueous environments. The NB-carbamate bond has been shown to have superior light responsiveness and resistance to hydrolysis [7].
  • For Full Automation: The synthesis and subsequent modification of peptides using photolabile linkers can be integrated into a fully automated, programmable platform like the "Chemputer," which uses a chemical description language (χDL) to encode every step [4].

References

Understanding the Fmoc-Photo-Linker and Common Side Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The Fmoc-Photolabile Linker (also known as Fmoc-Photo-Linker) is a specialized reagent used for the solid-phase synthesis of peptide amides. Its structure is 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid (CAS 162827-98-7) [1]. Peptides are cleaved from this linker by irradiation with UV light, a mechanism that is orthogonal to acidic and basic cleavage conditions [2].

The table below outlines common side reactions in Fmoc-SPPS and their general countermeasures, which are highly relevant for syntheses using photolabile linkers.

Side Reaction Problem Description Mitigation Strategies
Diketopiperazine (DKP) Formation [3] Cyclization after Fmoc deprotection of dipeptide, causing cleavage from resin ester linkage Use dipeptide building blocks; replace piperidine with TBAF; use Trt-based protection [3].
Aspartimide Formation [3] [4] Base-catalyzed cyclization at Asp residues (esp. Asp-Gly, Asp-Arg), leading to epimerization & byproducts Use bulkier side-chain protection (e.g., OPP, OMpe) [3]; add 0.1 M HOBt to piperidine deprotection solution [4].
Incomplete Fmoc Deprotection [3] Sluggish Fmoc removal leads to truncated sequences. Extend deprotection time or repeat step; add 1-2% DBU to piperidine solution [3].
Piperidinyl-Alanine Formation [3] Base-induced elimination in C-terminal Cys, forming dehydroalanine; piperidine addition. Use trityl (Trt)-protected Cys (e.g., Fmoc-L-Cys(Trt)-OH) [3].
Arginine Protecting Group Migration [3] Pmc/Pbf groups from Arg can migrate to indole ring of unprotected Trp during TFA cleavage. Use Boc-protected Trp (e.g., Fmoc-L-Trp(Boc)-OH) [3].

Troubleshooting Guide: Synthesis Optimization

Here are detailed protocols and optimization strategies to prevent the aforementioned issues.

1. Optimized Fmoc Deprotection Protocol A robust deprotection step is crucial for preventing many side reactions.

  • Standard Procedure: Treat the resin with 20% piperidine in DMF (v/v). A typical cycle is two treatments: first for 3-5 minutes, then for 7-10 minutes. Use ~10 mL of reagent per gram of peptide-resin [4].
  • For Difficult Sequences: If deprotection is sluggish, a harsher cocktail of 20% piperidine with 1-5% DBU in DMF can be used [4].
  • Post-Deprotection Washing: After deprotection, wash the resin thoroughly with DMF and isopropanol (IPA) until the effluent is neutral to ensure all piperidine and dibenzofulvene byproducts are removed [4].

2. Efficient Coupling to Minimize Epimerization Incomplete coupling can lead to deletion sequences and requires optimization.

  • Activation with DIC/HOBt: Use a molar ratio of 3:3:3 (Fmoc-amino acid : DIC : HOBt) relative to the free amino groups on the resin.
    • Dissolve the Fmoc-amino acid in a mixture of DCM/DMF.
    • Add HOBt (1 eq) dissolved in DMF, followed by DIC (1 eq).
    • Stir the activation mixture at room temperature for 15-20 minutes.
    • Filter off the urea precipitate and add the filtrate to the resin for coupling [4].
  • Ensuring Complete Reaction: Monitor coupling with a ninhydrin (Kaiser) test. If incomplete, repeat the coupling with fresh reagents rather than simply extending the reaction time [5] [4].

3. Controlled Cleavage with UV Light The photolabile linker offers a unique advantage of spatial and temporal control.

  • The cleavage is initiated by irradiation with UV light, which causes the photolinker to break and release the synthesized peptide into the surrounding droplet or solution [2].
  • This controlled release helps minimize the peptide's exposure to the reaction environment after cleavage, potentially reducing certain side reactions.

Experimental Workflow for this compound Peptide Synthesis

The following diagram illustrates the core cycle of solid-phase synthesis using a photolabile linker, culminating in the UV-light-mediated cleavage.

Start Start: this compound Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple 2. Amino Acid Coupling (e.g., DIC/HOBt in DMF) Deprotect->Couple Repeat 3. Repeat Cycle Couple->Repeat Repeat->Deprotect For next residue Cleave 4. UV Cleavage (Release Peptide Amide) Repeat->Cleave

Key Considerations for Your Technical Support Content

Based on the available information, here are points to emphasize in your troubleshooting guides and FAQs:

  • Linker Specificity: The this compound is designed for synthesizing peptide amides [1]. Ensure this matches your users' intended C-terminal functionality.
  • General Principles Apply: While photolabile linkers use a unique cleavage mechanism, the strategies to combat side reactions during the synthesis steps (deprotection, coupling) are universal to Fmoc-SPPS. Your guides should focus heavily on optimizing these standard steps.
  • Acknowledge Data Limits: Be transparent that while general SPPS troubleshooting is well-established, publicly available, highly specific data on the this compound's performance is more limited. Guide users to validate these general methods with their specific setups.

References

overcoming low yield in photolabile linker peptide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Photolabile Linker Peptide Synthesis

Problem Area Specific Issue Possible Cause Suggested Solution
Linker Chemistry & Selection Low photolytic release yield Inefficient photolabile motif or poor light absorption [1]. Evaluate and switch to more efficient motifs like 6-nitroveratryl (Nve) or the 2-hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) backbone amide linker [1].
Significant hydrolysis before photolysis Linker bond is overly susceptible to water, especially in aqueous microenvironments [2]. For aqueous environments, switch from an ester to a carbamate labile bond, which offers superior stability against hydrolysis [2].
Incompatibility with synthesis conditions Linker is unstable during repetitive deprotection/coupling cycles [3]. Employ a "safety-catch" linker, which remains completely stable until a specific activation step (e.g., alkylation) renders it labile [3].
Synthesis & Handling Low acylation efficiency Steric hindrance around the linker-bound amino ester [1]. Use the Hcnb linker, which utilizes an O-to-N transacylation for efficient coupling, even for hindered amino esters [1].
Diketopiperazine (DKP) formation Unprotected dipeptide on resin undergoes cyclization [1]. Employs strategies to minimize DKP: Use Emoc-amino acids with bulky side-chain protecting groups, incorporate pseudoproline dipeptides, or temporarily protect the secondary amine [1].
Premature cleavage or degradation Accidental exposure to light during synthesis or handling [4]. Handle all reactions and materials under low-light or amber light conditions to prevent unintended photolysis [4].
Photocleavage Process Incomplete cleavage of the peptide Insufficient light penetration or incorrect wavelength [2]. Optimize light source; ensure UV wavelength matches linker's absorption profile. Consider light-scattering in solid support [2].
Side reactions during photolysis Reactive byproducts from the photocleavage reaction damage the peptide [1]. The Hcnb linker and Nve motif are chosen partly for clean photolysis with few side reactions [1].

Key Experimental Protocols for Optimization

Evaluating and Implementing the Hcnb Backbone Amide Linker

This protocol is based on the development of a photolabile backbone amide linker for synthesizing cyclic peptides and C-terminal thioesters [1].

  • Resin Preparation: Attach the Hcnb linker to an aminomethyl TG resin.
  • Loading and Acylation: Load the first amino acid onto the Hcnb linker. The linker is designed to facilitate high-yield acylation through O-to-N transacylation, overcoming steric hindrance.
  • Peptide Elongation: Perform standard solid-phase peptide synthesis (e.g., using Fmoc chemistry). The linker is stable to acidic deprotection conditions, allowing for global deprotection on the resin.
  • Cyclization or Modification: For cyclic peptides, perform on-resin head-to-tail cyclization as both N- and C-termini are accessible.
  • Photocleavage: Irradiate the resin-bound peptide with UV light (e.g., at 360 nm) to release the final product. Wash the resin to remove cleaved peptide from by-products.
Comparative Analysis of Labile Bond Stability

This methodology is adapted from studies on nitrobenzyl (NB) linkers in hydrogel environments, which provide insights for solid-phase synthesis [2].

  • Linker Synthesis: Synthesize or acquire a set of PEG-based crosslinkers with different NB labile bonds (e.g., ester, amide, carbonate, carbamate).
  • Hydrogel Formation & Incubation: Form well-defined step-growth hydrogels using these crosslinkers. Incubate hydrogel samples in aqueous buffer at physiological pH to study hydrolysis, and expose other samples to controlled UV light to study photolysis.
  • Quantitative Monitoring: Use analytical techniques like HPLC or monitor changes in storage modulus (G') via rheology to track the degradation rate of each linker type.
  • Data-Driven Selection: Analyze kinetics to identify which labile bond chemistry offers the best combination of hydrolytic stability and photolytic efficiency for your specific application.

Workflow for Photolabile Linker Optimization

The following diagram maps the logical workflow for diagnosing and addressing low yield problems:

cluster_1 Problem Diagnosis cluster_2 Solution Strategy cluster_3 Implementation & Validation Start Low Yield in Peptide Synthesis Problem Identify Specific Issue Start->Problem LowCleavage LowCleavage Problem->LowCleavage Incomplete Photocleavage SideProducts SideProducts Problem->SideProducts Undesired Side Products Hydrolysis Hydrolysis Problem->Hydrolysis Premature Hydrolysis Strategy Select Optimization Strategy LowCleavage->Strategy Check Linker & Light Source SideProducts->Strategy Check Stability & Conditions Hydrolysis->Strategy Check Linker Bond Stability LinkerSelect LinkerSelect Strategy->LinkerSelect Linker Performance SynthCondition SynthCondition Strategy->SynthCondition Synthesis Protocol CleavageParam CleavageParam Strategy->CleavageParam Cleavage Parameters Action Implement Changes and Validate LinkerSelect->Action e.g., Switch to Hcnb or NB-Carbamate SynthCondition->Action e.g., Minimize DKP Dark Handling CleavageParam->Action e.g., Optimize Wavelength/Duration Success Successful Synthesis Action->Success Yield Improved Reassess Reassess Problem Consider Alternative Linkers Action->Reassess Yield Still Low

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a photolabile linker over traditional acid-labile linkers? Photolabile linkers offer a fully orthogonal cleavage mechanism. They are stable to acidic and basic conditions used for deprotection, allowing for global deprotection on the resin. The final cleavage is triggered by mild, reagent-free UV irradiation, which avoids contamination and is ideal for releasing acid-sensitive peptides [1] [5].

Q2: Besides the o-nitrobenzyl family, are there other promising photolabile linkers? Yes, research is exploring other motifs. For example, cobalamin (Vitamin B12) has shown promise as a platform for photorelease. Its Co-alkyl bonds are photolabile, and its absorption can be tuned to longer, tissue-penetrating wavelengths, which is beneficial for drug delivery applications [4]. The p-oxyphenacyl (Op) and α-methyl-p-oxyphenacyl (Mop) motifs are also mentioned in surveys of photolabile groups [1].

Q3: My peptide contains cysteine. Are there any special considerations? The primary consideration would be the potential for the thiol group to interact with radical intermediates generated during the photocleavage of some linkers. Using a linker known for clean photolysis with minimal side reactions, like the Hcnb linker, is recommended [1]. Ensure the cysteine side chain is properly protected with a group stable to your synthesis and cleavage conditions (e.g., a group removable by the same UV light, if orthogonality is desired).

References

Fmoc-Photo-Linker compatibility with amino acid protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Photo-Linker FAQ

What is the Fmoc-Photolabile Linker and what is its primary application? The Fmoc-Photolabile Linker (CAS 162827-98-7) is a specialized chemical tool used in Solid-Phase Peptide Synthesis (SPPS). Its main application is in the synthesis of C-terminal peptide amides [1] [2] [3]. It allows for the final peptide to be cleaved from the solid support using UV light under neutral conditions, which is orthogonal to most other chemical deprotection methods [4].

Is the this compound compatible with standard amino acid protecting groups? Yes, a key advantage of the this compound is its excellent compatibility with a wide variety of standard amino acid protecting groups used in Fmoc-SPPS [1] [2] [3]. The photolytic cleavage mechanism is chemically orthogonal to the acid- and base-labile protecting groups commonly employed. The table below summarizes the compatibility with major protecting group classes.

Protecting Group Class Cleavage Condition Orthogonality with this compound
Temporary α-Amino Protection (e.g., Fmoc) Base (e.g., Piperidine) [5] Fully Orthogonal [4]
Permanent Side-Chain Protection (e.g., tBu, Trt, Pbf) Strong Acid (e.g., 95% TFA) [6] Fully Orthogonal [4]
Semi-Permanent Protection (e.g., Mtt, Mmt, Dde) Mild Acid (1% TFA) or Hydrazine [6] Fully Orthogonal [4]
Safety-Catch Linkers Requires activation (e.g., alkylation) before cleavage [7] Fully Orthogonal [4]

Troubleshooting Guide

Problem: Inefficient or Incomplete Photocleavage

  • Cause 1: Incorrect Wavelength or Light Source. The linker requires UV light for activation, but the exact optimal wavelength may vary.
  • Solution: Use a UV lamp with selectable wavelengths. While specific data is unavailable, commonly used ranges are 250-350 nm for aryl azides and 330-370 nm for diazirines [8]. Ensure the light source is positioned close to the reaction vessel without glass or plastic in between [8].
  • Cause 2: Presence of UV-Absorbing Compounds. Some solvents or components in the reaction mixture might absorb UV radiation, shielding the linker.
  • Solution: Where possible, use solvents and buffers that are transparent to UV light. Following established protocols for photochemical cleavage is recommended [4].

Problem: Side Reactions During Peptide Chain Elongation

  • Cause: Degradation of the Photolabile Linker. Although stable to standard SPPS conditions, extremely harsh treatments or prolonged exposure to certain reagents could potentially degrade the linker.
  • Solution: Adhere to standard Fmoc-SPPS protocols. The linker is designed to be stable under these conditions [1] [3]. Using high-purity reagents and avoiding non-standard, highly aggressive conditions unless necessary is recommended.

Problem: Low Yield of Final Peptide Amide

  • Cause: Competing Reactions or Quenching. The photogenerated reactive intermediate (e.g., nitrene from a nitroaryl-based linker) could be quenched by nucleophiles in the solution or undergo unproductive side reactions [8].
  • Solution: Ensure the reaction environment is compatible. For example, if the linker is based on an aryl azide, the sample must be free of thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) before and during photo-activation, as they reduce the azide to an amine, preventing activation [8].

Experimental Workflow Diagram

The following diagram illustrates the general sequence of a peptide synthesis experiment using the Fmoc-Photolabile Linker, from initial setup to final cleavage.

G Start Start: this compound attached to resin A Fmoc Deprotection (Piperidine) Start->A B Couple First Amino Acid A->B C Repeat Cycles of: Fmoc Deprotection & Coupling B->C D Final Fmoc Deprotection C->D E UV Irradiation (Cleaves Peptide Amide) D->E End End: Crude Peptide Amide Released into Solution E->End

Methodology for On-Resin Modification

A significant advantage of orthogonal linkers like the this compound is enabling complex on-resin strategies. This is crucial for introducing fluorescent dyes or other probes before final cleavage [6].

  • Synthesis with Orthogonal Protection: Synthesize the peptide backbone using standard Fmoc-SPPS. At the residue to be modified (e.g., a lysine side chain), use an orthogonal protecting group like ivDde or Mmt instead of the standard Boc or Trt [6]. These groups are stable to piperidine and TFA but can be removed under specific mild conditions.
  • Selective Deprotection: After backbone assembly, treat the resin with a mild deprotection agent (e.g., 1% TFA in DCM for Mmt or 2% hydrazine in DMF for ivDde) to remove the orthogonal side-chain protection. This exposes the reactive functional group (e.g., amine) while the peptide remains on the resin and all other side-chains are protected [6].
  • On-Resin Conjugation: Couple the desired probe (e.g., a fluorescent dye NHS ester) to the now exposed functional group on the peptide chain.
  • Final Photocleavage: Wash the resin and perform the final cleavage by UV irradiation to release the modified peptide amide under neutral conditions, leaving other acid-labile protecting groups intact [4].

References

flow chemistry vs batch Fmoc-Photo-Linker cleavage efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Flow vs. Batch Cleavage: A Technical Comparison

The table below summarizes the key characteristics of each method based on comparative photochemistry studies.

Parameter Batch Photoreactor Flow Photoreactor
Typical Yield Comparable to flow for most reactions [1] [2]. Comparable to batch for most reactions [1] [2].
Productivity Good; benchmark for comparison. Varies with reactor design; can be ±20% compared to batch [1].
Setup & Operation Generally easier and less expensive to set up [3]. Can be more complex but allows for automation [3].
Process Safety Larger reaction volume at once [3]. Safer; smaller reaction volume at any given time [3].
Ideal For Initial experiments, multiple parallel reactions, or working with solids [3]. Scale-up, automation, and enhanced process safety [3]. Excellent for photochemistry due to uniform light penetration [3].
Light Penetration Can be inefficient in large vessels due to light attenuation. Excellent; narrow tubing ensures full irradiation of the reaction mixture [3].

Experimental Workflow Guide

The following diagrams outline the core experimental workflows for both cleavage methods.

workflow cluster_batch Batch Process cluster_flow Flow Process Start Start: Resin-bound peptide with Fmoc-Photo-Linker Decision Cleavage Method Selection? Start->Decision Batch Batch Cleavage Protocol Decision->Batch Choose Batch Flow Flow Cleavage Protocol Decision->Flow Choose Flow B1 1. Swell resin in neutral solvent (e.g., DCM) Batch->B1 F1 1. Pack resin into a flow column Flow->F1 End Obtain Cleaved Peptide Amide B2 2. Place in batch reactor (e.g., quartz vessel) B1->B2 B3 3. Irradiate with UV light (~305 nm) B2->B3 B4 4. Filter to separate resin from product B3->B4 B4->End F2 2. Pump neutral solvent (e.g., DCM) through column F1->F2 F3 3. Pass column through UV light source (~305 nm) F2->F3 F4 4. Collect cleaved product in output stream F3->F4 F4->End

Troubleshooting Common Issues

Here are solutions to common problems encountered during this compound cleavage.

Problem Possible Causes Suggested Solutions

| Incomplete Cleavage | • Insufficient UV light penetration. • Incorrect wavelength. • Short irradiation time. | • (Batch) Ensure vigorous stirring. (Flow) Ensure proper resin packing. • Verify UV lamp emits at ~305 nm [4]. • Increase irradiation time; run analytical control. | | Low Yield or Purity | • Peptide aggregation on resin. • Side reactions during cleavage. | • (Flow) Use heated reactor to prevent aggregation [5]. • Ensure neutral conditions during photocleavage [6]. | | Inefficient Scale-Up | • Using batch method for large-scale production. | • Switch to flow chemistry for more straightforward scale-up without re-optimization [3] [5]. |

Key Technical FAQs

  • Q1: What is the primary application of this compound?

    • A: It is specifically designed for the solid-phase synthesis of peptide amides and is cleaved by UV light under neutral conditions, which is gentler than acidic cleavage methods [6].
  • Q2: My peptide sequence is prone to aggregation. Which method is better?

    • A: Flow chemistry is superior here. It allows for uniform heating of the resin bed, which prevents β-sheet formation and aggregation, leading to higher crude purity and yield for difficult sequences [5].
  • Q3: How do I decide between batch and flow for a new peptide?

    • A: Start with the decision tree above. If your primary concerns are ease of setup and cost for a small-scale experiment, choose batch. If you are planning for future scale-up, working with a difficult sequence, or require higher safety, flow is the recommended path [2] [3].

Methodology and Limitations

This guide synthesizes information from product specifications [6], a direct comparative study of photochemical methods [1] [2], and general texts on flow and batch chemistry [3]. A key point to note is that the comparative study concluded that for many photoreactions, the choice between batch and flow is not clear-cut and should be made on a case-by-case basis [2].

References

comparing photolabile linkers o-nitrobenzyl vs coumarin

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Chemical and Performance Comparison

Beyond the basic characteristics, the choice between ONB and coumarin linkers depends heavily on the specific requirements of your experiment, particularly concerning stability and release kinetics.

Comparison Area o-Nitrobenzyl (ONB) Linkers Coumarin Linkers
Stability & Hydrolysis Varies significantly with the labile bond. NB-esters can show appreciable hydrolysis under physiological conditions, while NB-carbamates offer superior stability [1]. Generally exhibit good stability under physiological conditions, allowing for precise spatial and temporal control [2].
Release Kinetics & Efficiency Kinetics can be slower and photochemical efficiency lower. The rate is highly dependent on the specific NB derivative and its microenvironment [3]. Known for fast release rates and high photochemical efficiency ("clean and efficient photorelease") [2].
Biocompatibility Cleavage products are generally considered biocompatible for in vitro cell culture, but UV light exposure requires careful management [3]. Often derived from natural compounds, they possess outstanding biocompatibility and low toxicity, which is a significant advantage [2].

Experimental Workflows and Protocols

To help you integrate these linkers into your research, here are detailed methodologies for two key applications cited in the literature.

Patterning Bioactive Molecules Using an ONB Linker

This protocol, adapted from a study on surface micropatterning, details how to create spatially controlled patterns of biomolecules [3].

  • Key Reagent: A heterobifunctional ONB linker with an NHS-ester on one end (for coupling to amines) and an alkyne on the other (for "click" chemistry) [3].
  • Surface Preparation: Glass slides are functionalized with a triethoxysilane-PEG-azide coating. This creates a protein/cell-repellent surface with azide groups for subsequent conjugation [3].
  • Linker Conjugation: The ONB linker is coupled to an amine-containing bioactive molecule (e.g., the cell adhesion peptide cRGD or NTA-amine) via its NHS-ester group [3].
  • Surface Functionalization: The alkyne-functionalized conjugate (e.g., cRGD-NO₂) is attached to the azide-coated glass surface using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [3].
  • Photopatterning & Release: The functionalized surface is irradiated with UV light (365 nm) through a photomask. This cleaves the ONB linker in the illuminated areas, releasing the bioactive molecule and creating a precise negative pattern of the mask on the surface [3].

This workflow for patterning bioactive molecules using a photocleavable linker can be visualized as follows:

Start Start: Prepare Functionalized Surface A Conjugate Bioactive Molecule to ONB Linker via NHS-ester Start->A B Attach Conjugate to Azide-Coated Surface via CuAAC A->B C Irradiate with UV Light (365 nm) Through Photomask B->C D Patterned Surface Created: Bioactive Molecule Released in Illuminated Areas C->D

Comparing Labile Bond Stability in Hydrogels

This methodology, derived from a study that systematically compared different ONB labile bonds, is crucial for designing stable, photodegradable hydrogels [1].

  • Synthesis of NB Crosslinkers: Four different diazide-functionalized PEG crosslinkers are synthesized, each featuring a different labile bond: NB-ester, NB-amide, NB-carbonate, and NB-carbamate [1].
  • Hydrogel Formation: Each PEG-bis-NB-azide crosslinker is reacted with a cyclooctyne-functionalized 4-arm PEG (PEG-4-DBCO) via a strain-promoted azide-alkyne cycloaddition (SPAAC) to form step-growth hydrogels [1].
  • Hydrolytic Stability Testing: Hydrogel disks are incubated in a buffer (e.g., PBS at pH 7.4 and 37°C). The degradation is monitored over time by measuring the decrease in storage modulus (G') using rheometry, which indicates network breakdown due to hydrolysis [1].
  • Photolytic Degradation Testing: Hydrogel disks are exposed to controlled doses of UV light (365 nm). The rate of degradation is again quantified in real-time by rheometry, tracking the drop in G' as a function of irradiation time [1].
  • Data Analysis: The rates of hydrolysis and photolysis are compared across the different labile bonds. The study found that NB-carbamate bonds offered an optimal combination of superior hydrolytic stability and high photoresponsiveness [1].

Key Takeaways for Research Applications

  • Choose o-nitrobenzyl linkers when you need a versatile, well-characterized linker for a wide range of applications, especially for patterning or hydrogel crosslinking. If hydrolysis is a concern, opt for the more stable NB-carbamate variants over NB-esters [1].
  • Choose coumarin linkers when your priority is fast and efficient photorelease, inherent fluorescence for tracking, or when leveraging the high biocompatibility of a natural product-derived scaffold is advantageous [2].
  • Consider the experimental context. The performance of these linkers, particularly ONB, can be significantly influenced by their microenvironment (e.g., confined aqueous conditions in a hydrogel). Always validate the stability and release kinetics within your specific experimental setup [1].

References

efficiency comparison Fmoc-Photo-Linker different UV sources

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Framework for Comparison

To objectively compare the efficiency of an Fmoc-photo-linker under different UV sources, you would need to design an experiment that controls for several variables. The core comparison should be based on the cleavage yield and reaction time achieved by different light sources.

The table below outlines the key experimental parameters to define and measure.

Parameter Description & Measurement
UV Source Type Light-Emitting Diodes (LEDs) vs. traditional lamps (e.g., medium-pressure mercury lamps). [1]
Wavelength (nm) Precise emission peak and bandwidth (e.g., 365 nm LED vs. a broadband lamp filtered at 365 nm).
Light Intensity Power output (in mW/cm²) at the sample site, measured with a radiometer.
Cleavage Yield Percentage of the target molecule released from the solid support, analyzed by HPLC.
Reaction Time Time required to reach ≥95% cleavage yield.
Byproduct Formation Presence and quantity of any undesirable side products, analyzed by HPLC-MS.

Suggested Experimental Protocol

The following workflow, applicable to various UV sources, can serve as a template for generating comparable data. You would repeat this protocol for each light source you wish to test.

G Start Start Experiment Prep 1. Prepare Identical Samples - Load this compound resin - Use same peptide/resin batch Start->Prep SetUV 2. Set Up UV Source - Calibrate wavelength & intensity - Fix sample distance Prep->SetUV Irradiate 3. Irradiate Samples - Apply UV light for set durations - Maintain constant temperature SetUV->Irradiate Analyze 4. Analyze Cleavage Efficiency - HPLC to measure yield - MS to check for byproducts Irradiate->Analyze Compare 5. Compare Data - Plot yield vs. time for each source - Assess purity and side reactions Analyze->Compare End Generate Comparison Report Compare->End

References

validating peptide purity after Fmoc-Photo-Linker cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Core Analytical Techniques for Purity Validation

The most common and powerful techniques for assessing peptide purity and identity are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). These are often used in combination for confirmation.

Technique Primary Role in Validation Key Metric Experimental Consideration
Mass Spectrometry (MS) Confirms peptide identity and mass. Detects byproducts with different mass (e.g., aspartimide formation, -18 Da) [1] [2]. Mass-to-charge ratio (m/z) compared to theoretical mass. Essential for detecting impurities that are chromatographically similar to the target peptide [2].
Liquid Chromatography (HPLC) Assesses purity and separates the target peptide from impurities or side-products [3] [2]. Retention time and peak area/percentage. A pure peptide shows a single, sharp peak. Multiple peaks indicate a mixture requiring further purification.
Coupling MS with Chromatography (LC-MS) Provides a comprehensive profile by combining separation (HPLC) with identification (MS). Co-analysis of chromatographic and mass data. The gold-standard method for a complete analysis of peptide purity and identity [1].

A Generalized Workflow for Post-Cleavage Validation

The following diagram outlines the key steps involved in validating your peptide after cleavage, from preparation to data analysis.

workflow Start Start: UV-Mediated Cleavage Complete Step1 1. Sample Preparation (Dilution/Solubilization) Start->Step1 Step2 2. Chromatographic Separation (HPLC) Step1->Step2 Step3 3. Mass Analysis (Mass Spectrometry) Step2->Step3 Step4 4. Data Analysis & Purity Assessment Step3->Step4 End Validation Complete Step4->End

Addressing Common Challenges and Side Reactions

A critical part of validation is identifying and mitigating common side reactions during synthesis and cleavage.

  • Aspartimide Formation: A major side reaction is the formation of a succinimide ring (aspartimide) at aspartic acid (Asp) or asparagine (Asn) residues, especially under basic conditions. This results in a mass decrease of 18 Da (for Asp) or 17 Da (for Asn) and can lead to a complex mixture of by-products that are challenging to separate by HPLC [2].
  • Prevention Strategies: Research indicates that modifying experimental conditions can suppress these side reactions. This includes lowering the reaction temperature during ligation or cleavage, shortening reaction times, and potentially switching from phosphate buffer to HEPES [2].

References

comparative analysis photolabile linkers solid support

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance Data

When comparing linker performance, metrics such as cleavage rate and yield are critical. The following table consolidates experimental data from research studies, providing a direct comparison of different linkers.

Linker Name / Type Modification / Key Feature Experimental Context Reported Performance
o-Nitrobenzyl (Linker 4) [1] Basic structure Model study in solution (Boc-Phe-Gly-OMe) "Modest rates of cleavage" [1].
Veratryl-based (Linker 13a) [1] Two alkoxy groups on benzene ring Model study in solution (Boc-Phe-Gly-OMe) "Increased the rate of cleavage dramatically" [1].
Veratryl-based (Linker 13b) [1] Additional benzylic methyl group Model study in solution (Boc-Phe-Gly-OMe) Rate increased by "an additional 5 fold" vs. 13a [1].
o-Nitrobenzyl (Linker 8) [2] Basic structure for free reducing end Automated Glycan Assembly (Tetra-mannose) Low yield (22%), poor photolytic efficiency [2].
Methyl-6-Nitroveratryl (MeNV, Linker 5) [2] α-methyl + two methoxy groups for free reducing end Automated Glycan Assembly (Tetra-mannose) High and consistent yield (65-70%); top performer [2].
Hcnb Linker [3] 6-nitroveratryl-based backbone amide linker Solid-phase peptide synthesis (cyclic peptides) High loading, acylation, and cleavage yields; acid-stable [3].

Experimental Considerations for Implementation

The experimental protocol for using and evaluating photolabile linkers generally follows a standard workflow, which can be visualized below.

start Start: Solid Support with Photolabile Linker step1 Solid-Phase Synthesis start->step1 step2 Optional: On-Resin Deprotection & Purification step1->step2 detail1 Iterative coupling of building blocks step1->detail1 step3 Photocleavage step2->step3 detail2 Stable to acid/base conditions; wash to remove impurities step2->detail2 step4 Analysis of Released Product step3->step4 detail3 UV light (e.g., 365 nm) Batch or Flow Reactor step3->detail3 end End: Pure Product step4->end detail4 HPLC, MS, etc. step4->detail4

Here are the key methodological details for the critical steps:

  • Photocleavage Setup: Cleavage is typically performed at 365 nm [1]. While simple batch irradiation with a benchtop LED lamp is common, it can suffer from slow or incomplete cleavage due to light scattering and absorption in suspension [4]. For better results, consider:

    • Continuous Flow Photoreactors: These can significantly improve cleavage efficiency and yield by ensuring uniform exposure [2].
    • The "Breaking Beads" Approach: This method involves mechanically crushing the beads during irradiation in a batch system to increase light penetration and improve yield without specialized flow equipment [4].
  • Stability and Orthogonality: A major advantage of advanced photolabile linkers like the Hcnb and MeNV types is their stability to a wide range of conditions [3] [2]. This allows for:

    • On-resin global deprotection using acids or bases after synthesis.
    • Washing away the deprotection by-products while the product remains anchored to the solid support.
    • Release of a pure product upon photoirradiation, free from contaminating cleavage reagents [3].

How to Choose a Photolabile Linker

Your choice of linker should be guided by the specific demands of your synthesis project.

  • For Maximum Cleavage Speed and Efficiency: o-Nitroveratryl-type linkers (e.g., MeNV, Hcnb) are superior due to their electron-donating substituents, which enhance absorption at longer wavelengths and facilitate faster bond cleavage [1] [2].
  • For Acid-Sensitive Molecules or Traceless Release: Photolabile linkers provide a key advantage where traditional acidic cleavage (e.g., with TFA) would degrade the product. They are ideal for synthesizing cyclic peptides, peptide thioesters, or other fragile compounds [3].
  • For Specific Functional Group Handling:
    • Choose o-nitroveratryloxy linkers for releasing alcohols or phenols.
    • Use o-nitroveratrylamino linkers for releasing amines or amides [5].
    • If you need a free reducing end in carbohydrate synthesis, a specially designed traceless MeNV linker (like Linker 5) is the most effective option [2].

References

Fmoc-Photo-Linker cleavage kinetics comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Photolabile Linker Chemistries

A key study investigated how the labile bond chemistry in nitrobenzyl (NB) linkers influences their degradation within hydrogel networks [1]. The quantitative findings are summarized below.

Linker Type Photolysis Rate Hydrolytic Stability Key Characteristics
NB-Ester Significant Low (significant hydrolysis) Dual degradation mode; less predictable for long-term applications [1].
NB-Amide Decreased in hydrogel Moderate Photolysis rate can be 3- to 10-fold slower than NB-Ester in solid-phase [1].
NB-Carbonate Information Not Provided Information Not Provided Newly synthesized as an alternative to esters and amides [1].
NB-Carbamate Superior light responsiveness High (resistant to hydrolysis) Provides orthogonal light-only control; ideal for stable, on-demand release [1].

Experimental Context from the Research

The data in the table above comes from a well-defined experimental system. Here is the methodology that supports the comparison:

  • Material System: The linkers were incorporated as crosslinks in step-growth hydrogels made from poly(ethylene glycol) (PEG) [1].
  • Synthesis: The researchers designed and synthesized novel NB-carbonate and NB-carbamate linkers with azide functionality for controlled conjugation [1].
  • Measurement Method: The degradation kinetics (both photolysis and hydrolysis) were monitored by measuring the changes in the storage modulus (G') of the hydrogels using rheology. The storage modulus correlates directly with bond cleavage within the network [1].
  • Application Demonstration: The orthogonality of the linkers was demonstrated by creating concentric cylinder hydrogels that enabled either combinatorial (using linkers with similar degradation modes) or sequential (using linkers with orthogonal modes) release of encapsulated cargo [1].

The workflow below summarizes the experimental approach used in this study.

Start Synthesize NB Linkers A Incorporate into PEG Hydrogel Start->A B Characterize Degradation via Rheology (G') A->B C Apply for Cargo Release B->C

How to Develop Your Comparison Guide

Since a direct kinetic comparison of Fmoc-photo-linkers is not publicly available, you may need to generate this data to create a authoritative guide. Here is a potential pathway:

  • Identify Key Competitors: Based on the available literature, your comparison should include not only different photo-linker backbones (like the NB-Ester, Amide, Carbonate, and Carbamate discussed above) but also other popular photolabile groups such as phenacyl esters and coumarin derivatives [2] [3] [4].
  • Design a Standardized Assay: To ensure a fair and meaningful comparison, establish a uniform experimental protocol.
    • Use a consistent solid support (e.g., the same resin) and a standard, non-aggregating model peptide.
    • Under controlled conditions (temperature, solvent, UV wavelength, and intensity), cleave the peptides from the different linkers.
    • Use analytical techniques like HPLC to quantitatively measure the release of the peptide over time. This will allow you to calculate and compare the reaction half-lives and efficiencies for each linker.
  • Highlight Performance Trade-offs: Your guide should objectively present the trade-offs, similar to the data in the table above. For instance, while one linker might offer the fastest cleavage, it could be prone to hydrolysis, whereas another might provide superior stability for long-term storage.

References

Fmoc-Photo-Linker orthogonality with other protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Orthogonality of Fmoc-Photolabile Linkers

The core principle of a photolabile linker is its orthogonality to the standard chemical conditions used in Fmoc-SPPS.

  • Cleavage Mechanism: Photolabile linkers are cleaved by UV light under neutral conditions [1]. This makes them completely orthogonal to the acidic conditions used to remove side-chain protecting groups and the basic conditions (piperidine) used to remove the Fmoc group during synthesis [2].
  • Compatibility: This orthogonality allows for the use of a wide variety of standard amino acid protecting groups without risk of premature cleavage [1] [3]. They can be used for the synthesis of both peptide acids and peptide amides [1].

Comparison of Linker Types for Fmoc-SPPS

The table below summarizes how different linker classes compare based on their cleavage conditions and orthogonality.

Linker Type Cleavage Mechanism Compatibility & Key Features Orthogonality Scheme
Photolabile Linker UV light, neutral conditions [1] Orthogonal to standard Fmoc chemistry; ideal for sensitive peptides [1] Three-orthogonal [2]
Safety-Catch Linker Requires activation (e.g., alkylation) before cleavage with nucleophiles [2] Stable until activation; enables Boc and Fmoc strategy combination [2] Safety-Catch [2]
Benzyl Alcohol-type (e.g., Wang) Acidolysis (e.g., TFA) [4] Standard for peptide acids; can cause racemization for C-terminal Cys/His [4] Bis-orthogonal [2]
Trityl-type (e.g., 2-Chlorotrityl) Mild acidolysis (e.g., dilute TFA) [4] Minimal racemization; for peptide acids and protected fragments [4] Three-orthogonal (pseudo) [2]

The following diagram illustrates the logical relationship and orthogonality of these linker systems within the Fmoc-SPPS strategy.

G cluster_linkers Linker Systems cluster_cleavage Cleavage Conditions FmocSPPS Fmoc-SPPS Process Photolabile Photolabile Linker FmocSPPS->Photolabile SafetyCatch Safety-Catch Linker FmocSPPS->SafetyCatch BenzylType Benzyl-type Linker FmocSPPS->BenzylType TritylType Trityl-type Linker FmocSPPS->TritylType UV UV Light (Neutral) Photolabile->UV Orthogonal Fully Orthogonal to: - Fmoc base deprotection - Side-chain acid deprotection Photolabile->Orthogonal ActThenNuc Activation then Nucleophile SafetyCatch->ActThenNuc Acid Strong Acid (e.g., TFA) BenzylType->Acid MildAcid Mild Acid (e.g., dilute TFA) TritylType->MildAcid

Experimental Considerations and Data Gaps

While the foundational principles are clear, creating a detailed comparison guide with supporting experimental data requires information that is not available in the current search results. Key data gaps include:

  • Direct Performance Comparisons: The literature lacks head-to-head experimental studies that directly quantify the efficiency, purity, or yield of peptides synthesized using photolabile linkers versus safety-catch or trityl-type linkers on the same sequences.
  • Quantitative Cleavage Data: Specific metrics for photolytic cleavage, such as optimal UV wavelength, irradiation time, yield versus scale, and identification of potential by-products, are not detailed.
  • Protocols for Protected Peptides: Although photolabile linkers are described as suitable for obtaining protected peptide fragments [2], detailed, step-by-step protocols for this specific application are not provided in the searched content.

How to Proceed with Your Research

To compile the robust, data-driven guide you require, I suggest you take the following steps:

  • Consult Specialized Suppliers: Companies that sell photolabile linkers (like Iris Biotech [1] and Peptide.com [3]) often provide detailed technical data sheets and application notes for their products. These can be a valuable source of specific experimental data.
  • Perform a Deeper Literature Search: Focus your search on primary research articles in peer-reviewed journals. Using keywords like "photolabile linker peptide synthesis characterization", "Fmoc photolinker kinetics", or "comparative study peptide linkers" in specialized databases (e.g., SciFinder, PubMed) may yield papers with the quantitative data you need.
  • Investigate Safety-Catch Protocols: For a complete comparison, the Kenner sulfonamide linker [2] is a classic safety-catch system. Researching its specific activation (alkylation) and cleavage conditions will be essential for your guide.

References

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XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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